Menazon

Catalog No.
S561684
CAS No.
78-57-9
M.F
C6H12N5O2PS2
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menazon

CAS Number

78-57-9

Product Name

Menazon

IUPAC Name

6-(dimethoxyphosphinothioylsulfanylmethyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C6H12N5O2PS2

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C6H12N5O2PS2/c1-12-14(15,13-2)16-3-4-9-5(7)11-6(8)10-4/h3H2,1-2H3,(H4,7,8,9,10,11)

InChI Key

SUYHYHLFUHHVJQ-UHFFFAOYSA-N

SMILES

COP(=S)(OC)SCC1=NC(=NC(=N1)N)N

solubility

8.53e-04 M
LOW SOLUBILITY IN WATER & ORG SOLVENTS
GENERALLY SOL TO ABOUT 10-20% IN HYDROXYLIC SOLVENTS
AT ROOM TEMP: 200 G/KG 2-ETHOXYETHANOL, 250 G/KG 2-METHOXYETHANOL, 150 G/KG TETRAHYDROFURFURYL ALCOHOL, 100 G/KG ETHYLENE GLYCOL
In water, 240 mg/l at 20 °C

Synonyms

menazon, S-((4,6-diamino-1,3,5-triazin-2-yl)methyl)-O,O-dimethyl phosphorodithioate, Saiphos, Sayfos, Sayphos

Canonical SMILES

COP(=S)(OC)SCC1=NC(=NC(=N1)N)N

The exact mass of the compound Menazon is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.53e-04 mlow solubility in water & org solventsgenerally sol to about 10-20% in hydroxylic solventsat room temp: 200 g/kg 2-ethoxyethanol, 250 g/kg 2-methoxyethanol, 150 g/kg tetrahydrofurfuryl alcohol, 100 g/kg ethylene glycolin water, 240 mg/l at 20 °c. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identity & Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Category Details
IUPAC Name S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate [1]
CAS Registry Number 78-57-9 [1]
Molecular Formula C₆H₁₂N₅O₂PS₂ [1]
Molecular Weight 281.30 g/mol [1]
Chemical Class Organophosphate, Organothiophosphate [1]
Mode of Action Systemic acetylcholinesterase (AChE) inhibitor [1]
Physical State Colourless crystalline powder [1]
Melting Point 165 °C (decomposes before boiling) [1]
Water Solubility 240 mg/L at 20 °C (moderate) [1]
Octanol-Water Partition Coefficient (Log P) 1.2 (indicates low lipophilicity) [1]

Historical Use & Regulatory Status

Aspect Details
Primary Historical Use Insecticide used as seed dressing or soil treatment to control sucking and chewing insects (e.g., aphids) [1]
Example Applications Sugarbeet, Groundnuts, Potatoes [1]
Example Formulations Sayphos, Saphizon [1]
Introduction Date 1960s [1]
Current Status in the EU Not approved [1]
Current Status in the US Not approved; registration discontinued [2]
Status in India Banned from manufacture, import, and use [3]
WHO Classification Obsolete [2]

Mechanism of Action and Research Insights

Menazon's primary mode of action is the inhibition of acetylcholinesterase (AChE) in the nervous system [1]. Research has also explored its potential to induce oxidative stress.

The following diagram illustrates the established and hypothesized pathways of this compound's toxicity based on research studies:

menazon_toxicity This compound Toxicity Pathways This compound This compound AChE_Inhibition Inhibition of Acetylcholinesterase (AChE) This compound->AChE_Inhibition Oxidative_Stress Induction of Oxidative Stress This compound->Oxidative_Stress ACh_Buildup Accumulation of Acetylcholine (ACh) AChE_Inhibition->ACh_Buildup Lipid_Peroxidation Increased Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Enzyme_Changes Altered Antioxidant Enzymes (SOD ↑, CAT ↑) Oxidative_Stress->Enzyme_Changes RBC_Oxidative_Damage Red Blood Cell Oxidative Damage Oxidative_Stress->RBC_Oxidative_Damage Neurological_Effects Neurological Toxicity ACh_Buildup->Neurological_Effects

This compound's primary AChE inhibition and secondary oxidative stress pathways.

Detailed Experimental Methodology

For researchers investigating the mechanisms of organophosphate toxicity, the following detailed methodology from a key study on this compound-induced oxidative stress is provided.

Chronic Toxicity and Oxidative Stress in Rat Red Blood Cells (RBCs) [4] This 2006 study investigated the relationship between chronic this compound exposure and oxidative stress in a rat model.

  • Animal Model and Groups: Adult rats were divided into several groups, including a control group and experimental groups receiving this compound at different concentrations (50, 100, 500, and 1000 ppm) administered over a 2-week period [4].
  • Sample Collection: After the exposure period, blood samples were collected from the rats for analysis [4].
  • Key Biomarkers and Assays: The following parameters were measured in the RBCs:
    • Acetylcholinesterase (AChE) Activity: Measured using an improved Ellman procedure, which spectrophotometrically tracks the hydrolysis of acetylthiocholine iodide. Results showed a dose-dependent decrease in AChE activity, confirming the compound's primary neurotoxic action [4].
    • Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) levels, a byproduct of lipid peroxidation. A significant increase in MDA was observed, indicating oxidative damage to cell membranes [4].
    • Antioxidant Enzymes:
      • Superoxide Dismutase (SOD) Activity: Measured using a spectrophotometric assay based on the reduction of a tetrazolium salt. Activity was significantly increased in exposed groups [4].
      • Catalase (CAT) Activity: Measured according to the method of Aebi, which monitors the decomposition of hydrogen peroxide. Activity was also significantly increased [4].
  • Statistical Analysis and Correlation: The study found that the increase in RBC lipid peroxidation correlated well with the inhibition of RBC AChE activity. The elevated activities of CAT and SOD were interpreted as a compensatory biological response to the oxidative stress induced by this compound [4].

Current Research Applications

While no longer used in agriculture, this compound remains a compound of interest in specific, controlled research contexts [2]:

  • Mechanistic Toxicology Studies: It serves as a model compound for studying the mechanisms of organophosphate poisoning, particularly the relationship between AChE inhibition and secondary oxidative stress pathways [4] [2].
  • Biosensor Development: Researchers explore this compound's properties to develop and calibrate novel biosensors for detecting organophosphate contamination in the environment [2].

References

Menazon: Chemical Identity and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

Menazon is an organophosphate insecticide that functions as an acetylcholinesterase (AChE) inhibitor. The table below summarizes its core chemical and biochemical characteristics [1] [2].

Property Description
IUPAC Name S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate [1]
CAS Registry Number 78-57-9 [1] [2]
Chemical Formula C₆H₁₂N₅O₂PS₂ [1] [2]
Molecular Weight 281.30 g/mol [1] [2]
Pesticide Type Obsolete organophosphate insecticide (seed dressing) [1]
Mode of Action Systemic acetylcholinesterase (AChE) inhibitor [1]
IRAC MoA Classification 1B (Organophosphates) [1]
Physical State Colourless crystalline powder [1]
Melting Point 165 °C [1]
Water Solubility 240 mg/L at 20°C (moderate) [1]

Mechanism of Acetylcholinesterase Inhibition

This compound is an irreversible inhibitor of acetylcholinesterase, meaning it permanently inactivates the enzyme until the body synthesizes new ones [3].

AChE Catalytic Mechanism: The normal function of AChE is to rapidly terminate nerve impulse transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh) into acetate and choline. The catalytic process occurs at the esteratic subsite, which features a catalytic triad of amino acids: serine (Ser-200), histidine (His-440), and glutamate (Glu-327) [3] [4]. The serine residue plays a critical role in nucleophilic attack on the substrate [3].

Inhibition by this compound: As an organophosphate, this compound phosphorylates the critical serine residue within AChE's active site. This phosphorylation blocks the enzyme's ability to bind and hydrolyze acetylcholine, leading to an accumulation of ACh in the synaptic cleft. This excess ACh causes hyperstimulation of muscarinic and nicotinic receptors, resulting in disrupted neurotransmission and the toxic effects associated with organophosphate poisoning [3].

The following diagram illustrates this inhibition mechanism:

G AChE Acetylcholinesterase (AChE) Catalytic Triad: Ser200, His440, Glu327 This compound This compound This compound->AChE  Irreversibly Binds & Phosphorylates Serine   ACh Acetylcholine (ACh) ACh->AChE  Normal Hydrolysis   Accumulation ACh Accumulation ACh->Accumulation  Pathway Blocked by Inhibition   Effects Hyperstimulation of Receptors Disrupted Neurotransmission Accumulation->Effects

This compound inhibits AChE by phosphorylating a critical serine residue, preventing acetylcholine breakdown [3].

Experimental Assays for AChE Inhibition

The following table summarizes key experimental approaches used to study AChE inhibition, applicable to this compound and other inhibitors. These methods allow researchers to determine inhibitory potency (IC₅₀), study inhibition kinetics, and visualize enzyme-ligand interactions [5] [6] [7].

Method Principle Key Reagents/Components Typical Workflow

| Ellman's Spectrophotometric Assay [6] [7] | AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow anion measured at 412 nm. | Acetylthiocholine (substrate), DTNB (chromogen), electric eel/brain AChE [6] [7]. | 1. Incubate AChE with inhibitor. 2. Add substrate and DTNB. 3. Monitor absorbance change over time. | | Colorimetric Biosensor (Dipstick) [6] | AChE immobilized on cellulose hydrolyzes chromogenic substrate (e.g., indoxylacetate), producing a color change (blue indigo) inhibited by neurotoxins. | Cellulose matrix, immobilized AChE, indoxylacetate or other chromogenic substrate [6]. | 1. Apply sample to biosensor. 2. Incubate. 3. Add substrate or use pre-loaded substrate. 4. Assess color intensity by naked eye or scanner. | | Kinetic Analysis [7] | Determines mode of inhibition (competitive, non-competitive, mixed) and constants (Ki, Km, Vmax) by measuring reaction rates at varying substrate/inhibitor concentrations. | Microplate reader, varying concentrations of substrate (acetylthiocholine) and inhibitor [7]. | 1. Measure initial reaction rates under different conditions. 2. Plot data (e.g., Lineweaver-Burk). 3. Determine inhibition model and constants. | | Molecular Docking [7] | Computational simulation predicts binding conformation and affinity between inhibitor (ligand) and AChE active site. | AChE crystal structure (e.g., from Protein Data Bank), ligand structure, docking software [7]. | 1. Prepare protein and ligand structures. 2. Define active site (e.g., CAS, PAS). 3. Run docking simulation. 4. Analyze binding pose and interactions. |

The workflow for a typical colorimetric biosensor assay can be visualized as follows:

G Immob Immobilize AChE on solid matrix (e.g., cellulose) Apply Apply sample (Potential Inhibitor) Immob->Apply Incubate Incubate Apply->Incubate Substrate Add Chromogenic Substrate (e.g., Indoxylacetate) Incubate->Substrate Result Color Development Substrate->Result Interpret Interpret Results: No color = Inhibition Color = No Inhibition Result->Interpret

Generalized workflow for a colorimetric AChE biosensor assay used in inhibitor screening [6].

Research Context and Modern Alternatives

While this compound itself is an obsolete pesticide, research on its mechanism remains relevant for understanding organophosphate toxicity and detoxification strategies [3] [2]. Furthermore, the AChE inhibition assay is a vital tool in modern drug discovery, particularly for neurodegenerative diseases like Alzheimer's [4] [8].

Current research explores new classes of AChE inhibitors, including:

  • Natural Flavonoids: Compounds like quercetin and apigenin show AChE inhibitory and neuroprotective effects [8].
  • Bioactive Peptides: Protein-derived peptides from food sources (e.g., yellow field pea) have demonstrated potent AChE inhibition in vitro [7].

References

What We Know About Related Pesticides

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on Menazon is unavailable, research on other organophosphorus pesticides can illustrate the type of environmental fate and toxicity data that researchers typically seek. The table below summarizes key information for diazinon as an example:

Pesticide Key Environmental Fate & Toxicity Data Primary Degradation Methods

| Diazinon | • Water Solubility: 40 mg/L at 25°C [1]Octanol-Water Partition Coefficient (log Kow): 3.81 [1]Toxicity (LD50): Varies by organism; classified as moderately hazardous (Class II) by WHO [1]Primary Toxic Mechanism: Inhibits acetylcholinesterase (AChE), causing neurotoxicity [1] | • Microbial Degradation: By strains like Ochrobactrum sp. and Serratia marcescens [1]Enzymatic Degradation: Via hydrolases, laccases, and cytochrome P450 [1]Advanced Oxidation Processes (AOPs): Electro-Fenton process achieved high degradation efficiency [2] |

Experimental Workflow for Pesticide Analysis

Although specific protocols for this compound are not found, the diagram below outlines a generalized experimental workflow for studying the environmental fate and toxicity of a pesticide, integrating concepts from the broader literature [3]. This can serve as a framework for designing a this compound study.

pesticide_workflow Pesticide Analysis Workflow Start Study Design Char Physicochemical Characterization Start->Char EnvFate Environmental Fate & Transformation Char->EnvFate ToxAssay Toxicity & Bioassay EnvFate->ToxAssay DataMgmt Data Management & FAIRification ToxAssay->DataMgmt

Generalized workflow for pesticide fate and toxicity analysis.

How to Proceed with this compound Research

Given the lack of direct data, you may need to pursue alternative research strategies:

  • Broaden Your Search: Use specialized scientific databases like PubMed, Scopus, or American Chemical Society publications. Search for "this compound" specifically, and also try its IUPAC name or CAS Registry Number, which may yield more precise results.
  • Consult Historical Regulations: Older regulatory documents from agencies like the U.S. Environmental Protection Agency (EPA) or the World Health Organization (WHO) might contain reviews on this compound's use and environmental behavior.
  • Apply General Principles: In the absence of specific data, the general environmental fate principles and experimental frameworks used for well-studied organophosphorus pesticides can provide a reasonable starting point for hypothesis-driven research on this compound.

References

Mechanism of Action and Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Menazon's primary toxic effect comes from inhibiting acetylcholinesterase. The diagram below illustrates this process and a potential mitigation strategy.

menazon_toxicity This compound This compound Paraoxon Paraoxon This compound->Paraoxon  CYP450 Activation AChE_Active AChE_Active Paraoxon->AChE_Active  Inhibits AChE_Inhibited AChE_Inhibited AChE_Active->AChE_Inhibited ACh_Accumulation ACh_Accumulation AChE_Inhibited->ACh_Accumulation  Leads to Menadione Menadione Menadione->this compound  Reduces Activation

This compound requires metabolic activation to inhibit AChE, leading to toxic effects. Research explores inhibiting this activation with menadione [1].

Quantitative Toxicity Data

The table below provides a consolidated view of key toxicity data and physicochemical properties for this compound.

Aspect Details
Mammalian Toxicity (Acute Oral LD₅₀) Rat: 890 mg/kg [2]
Ecotoxicity Birds (Acute LD₅₀): 487 mg/kg [2]

| Physicochemical Properties | Water Solubility (at 20°C): 240 mg/L (Moderate) [2] Log P: 1.2 (Low) [2] | | Oxidative Stress (RBC study in Rats) | Findings: Increased CAT/SOD activity, decreased AChE activity, increased lipid peroxidation after 2-week exposure [3] |

Experimental Protocol for Assessing Toxicity

For researchers, the following methodology from published studies can serve as a guide for evaluating this compound-induced oxidative stress.

  • Animal Model: Laboratory rats [3].
  • Dosing Regimen: this compound administered via diet at concentrations of 50, 100, 500, and 1000 ppm for a duration of 2 weeks to assess chronic effects [3].
  • Tissue Sampling: Collect red blood cells (RBCs) for analysis [3].
  • Biomarker Analysis:
    • AChE Activity: Measure activity spectrophotometrically, using the improved Ellman procedure which monitors the formation of a yellow anion from acetylthiocholine iodide [3].
    • Antioxidant Enzymes: Assess the activities of catalase (CAT) and superoxide dismutase (SOD) in the RBCs. The protocol for catalase can be based on the method described by Aebi (1984) [3].
    • Lipid Peroxidation: Quantify as a marker of oxidative damage [3].
  • Data Correlation: Analyze the relationship between the inhibition of RBC AChE activity and the increase in RBC lipid peroxidation [3].

Research Implications & Future Directions

Although this compound is obsolete, research provides valuable insights. The exploration of menadione to inhibit the CYP450-mediated activation of organophosphates represents a novel approach to mitigating toxicity [1]. Studying the oxidative stress pathway helps understand the secondary mechanisms of organophosphate toxicity beyond AChE inhibition [3].

References

Menazon: Mechanism of Action and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Menazon acts as a systemic acetylcholinesterase (AChE) inhibitor [1] [2]. By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine in the synapses of the nervous system, leading to its accumulation, continuous nerve impulse transmission, paralysis, and eventual death of the insect [1] [2].

The table below summarizes key technical data for this compound:

Property Description / Value
IUPAC Name S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate [1]
CAS Registry Number 78-57-9 [1] [2]
Molecular Formula C₆H₁₂N₅O₂PS₂ [1] [2]
Mode of Action Acetylcholinesterase (AChE) inhibitor [1] [2]
IRAC MoA Classification 1B (Organophosphates) [1]
Chemical Class Organophosphate insecticide; Organothiophosphate insecticide [1]
Water Solubility 240 mg/L at 20°C [1]
Octanol-Water Partition Coefficient (Log P) 1.2 [1]
Mammalian Acute Oral LD₅₀ 890 mg/kg (moderate toxicity) [1]

Modern Computational Methods for Drug-Target Interaction

While this compound is not a current drug, modern computational biology provides powerful frameworks for predicting drug-target interactions. These methods are highly relevant for researchers investigating mechanisms of action.

Probabilistic Matrix Factorization (PMF)

PMF is a collaborative filtering algorithm that predicts unknown drug-target interactions by decomposing a known interaction matrix into lower-dimensional latent variable matrices [3].

  • Experimental Workflow: The process involves defining the drug-target interaction network as a bipartite graph, organizing known interactions into a matrix, and using gradient descent to learn latent variables that best approximate known interactions while avoiding overfitting [3].
  • Key Application: This method is particularly useful for drug repurposing and has been shown to group drugs based on therapeutic effects rather than structural similarity [3].

G A Known Drug-Target Interaction Matrix (R) B Probabilistic Matrix Factorization (PMF) A->B C Latent Drug Matrix (U) B->C D Latent Target Matrix (V) B->D E Predicted Interaction Matrix (R̂) C->E D->E F Validation & De Novo Prediction E->F

Workflow of the PMF method for predicting drug-target interactions.

Network-Based Drug Combination Prediction

Another advanced approach analyzes the network proximity between drug targets and disease modules within the human protein-protein interactome [4]. The separation score (sAB) quantifies the relationship between two drugs' targets [4].

  • Key Finding: For a drug combination to be therapeutically effective, the targets of both drugs should hit the disease module but target separate network neighborhoods (a "Complementary Exposure" configuration) [4].
  • Methodology: This approach integrates large-scale data from protein-protein interactions, drug-target profiles, and disease-associated proteins to make mechanistic, network-driven predictions [4].

G cluster_disease Disease Module cluster_drugA Drug A Targets cluster_drugB Drug B Targets D1 Disease Protein A D2 Disease Protein B A1 Target A1 A1->D1 A2 Target A2 A1->A2 A2->D1 B1 Target B1 B1->D2 B2 Target B2 B1->B2 B2->D2

The "Complementary Exposure" model for effective drug combinations, where two drugs target separate neighborhoods within the same disease module [4].

Research Implications and Future Directions

This compound serves as a classic example of acetylcholinesterase inhibition, but its status as an obsolete pesticide means it is not a model for modern human drug development [1] [2]. The computational methodologies highlighted represent the current frontier for rational drug and combination therapy discovery.

For researchers, focusing on these modern computational techniques provides a more fruitful path for understanding polypharmacology and de novo drug-target interactions than further investigation into this compound itself.

References

Comprehensive Technical Review of Menazon: Chemistry, Toxicology, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Menazon (CAS 78-57-9) represents a significant milestone in the development of organophosphate insecticides during the mid-20th century. First developed in the 1950s, this compound emerged from the extensive organophosphate research programs that followed the pioneering work of Gerhard Schrader in the 1930s-1940s. This compound was specifically engineered as a systemic aphicide, characterized by its unique structural configuration incorporating a triazine moiety alongside the characteristic organophosphate structure. Imperial Chemical Industries (ICI) played a crucial role in its development and commercialization, promoting it as "the safe systemic aphis killer" in their 1963 publications. The compound's systemic properties allowed it to be absorbed by plant roots and transported throughout plant tissues, distinguishing it from contact insecticides and enabling effective control of sucking insects, particularly aphids, through soil or seed treatment applications [1].

The historical significance of this compound lies in its position within the broader organophosphate revolution that began in the 1950s, alongside compounds such as dimethoate, demeton-S-methyl, mevinphos, and phorate. During its period of active use from the 1960s through the 1980s, this compound established itself as a specialized tool for aphid control across diverse agricultural systems, including sugar beets, groundnuts, potatoes, fruit crops, and various vegetable crops. Research conducted in the 1970s demonstrated its particular effectiveness against species such as Aphis fabae, Myzus persicae, and Acyrthosiphon pisum, with Ugandan studies showing effectiveness against Aphis craccivora (the vector of rosette disease in groundnuts) at application rates of 294 grams active ingredient per hectare [1].

Chemical Profile and Properties

This compound, chemically designated as S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate, possesses a distinct molecular architecture that combines phosphorodithioate and triazine components. This hybrid structure contributes to its specific biological activities and physicochemical properties. The compound has a molecular formula of C₆H₁₂N₅O₂PS₂ and a molecular weight of 281.3 g/mol, forming colorless crystals with a melting point of 164-166°C [1].

Structural Characteristics

The this compound molecule features several notable structural elements:

  • A phosphorodithioate group (dimethoxyphosphinothioylsulfanyl) that characterizes its organophosphate classification
  • A triazine ring (1,3,5-triazine-2,4-diamine) that distinguishes it from other organophosphates
  • A methyl bridge connecting the triazine and phosphorodithioate components
  • Amino substituents at positions 4 and 6 of the triazine ring

This combination creates a molecule with both hydrophilic and lipophilic properties, contributing to its systemic activity in plants [1].

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

Property Value/Specification Conditions
Molecular Formula C₆H₁₂N₅O₂PS₂ -
Molecular Weight 281.3 g/mol -
CAS Registry Number 78-57-9 -
Melting Point 164-166°C -
Water Solubility 240 mg/L 20°C

| Solubility in Organic Solvents | 200 g/kg in 2-ethoxyethanol 250 g/kg in 2-methoxyethanol 150 g/kg in tetrahydrofurfuryl alcohol 100 g/kg in ethylene glycol | Room temperature | | General Solubility Profile | Low solubility in water & organic solvents Generally soluble to about 10-20% in hydroxylic solvents | Room temperature | | IUPAC Name | 6-(dimethoxyphosphinothioylsulfanylmethyl)-1,3,5-triazine-2,4-diamine | - | | SMILES Notation | COP(=S)(OC)SCC1=NC(=NC(=N1)N)N | - | | InChI Key | SUYHYHLFUHHVJQ-UHFFFAOYSA-N | - |

This compound demonstrates limited aqueous solubility (240 mg/L at 20°C) but shows appreciable solubility in hydroxylic solvents such as 2-ethoxyethanol (200 g/kg), 2-methoxyethanol (250 g/kg), tetrahydrofurfuryl alcohol (150 g/kg), and ethylene glycol (100 g/kg). This solubility profile reflects its amphiphilic character and contributes to its formulation characteristics and environmental behavior. The compound is commercially available as "Saphicol," a stable nonaqueous suspension containing 40% this compound [1] [2].

Historical Applications and Use Patterns

During its operational period, this compound was primarily employed for controlling sucking and chewing insects, with particular efficacy against aphid species that served as vectors for plant viral diseases. Its systemic properties made it particularly valuable for integrated pest management programs, as research indicated that it was relatively harmless to most non-target insect species and aphid predators, providing important selectivity in agricultural systems where preservation of beneficial insects was crucial [1].

Application Methods and Crop Uses

Table 2: Historical Use Patterns of this compound in Agriculture

Application Method Target Crops Target Pests Application Rate
Soil Treatment Sugar beets, potatoes, various vegetables Aphid species Varies by crop and infestation
Seed Dressing Groundnuts, various field crops Aphid vectors Standard formulation rates
Foliar Application Fruit crops, vegetables, tobacco Aphids, other sucking insects 294 g active ingredient/hectare (example rate)
Systemic Uptake Wide range of agricultural crops Hidden feeding insects Through root absorption

The versatility of application methods allowed this compound to address pest problems that were challenging for traditional contact insecticides, particularly aphids feeding on the undersides of leaves or in protected plant tissues. The compound's ability to be absorbed through root systems and translocated to all plant parts made it especially valuable for controlling hidden feeding insects and providing residual protection against reinfestation. Studies conducted at Imperial College of Science and Technology demonstrated that this compound could provide effective aphid control while having differential effects on predatory insects such as Anthocoris species, highlighting its value in integrated pest management approaches [1].

Toxicological Profile and Mechanisms of Action

This compound functions primarily as an acetylcholinesterase (AChE) inhibitor, a mechanism shared with other organophosphate compounds. By binding to AChE in the nervous system, this compound reduces AChE activity, causing acetylcholine to accumulate in the synaptic cleft and impairing nerve transmission. This mechanism underlies its insecticidal activity and also contributes to its toxicity to non-target organisms, including mammals [3].

Mammalian Toxicity

The acute toxicity profile of this compound demonstrates moderate risk compared to some other organophosphates:

  • Acute oral LD₅₀ in female rats: 1950 mg/kg
  • Dermal LD₅₀: greater than 200 mg/kg
  • Primary exposure routes: Inhalation, ingestion, and skin contact

Studies have shown that this compound can cause various health problems through these exposure routes, although it is generally considered less toxic than many other organophosphate insecticides [1] [2].

Neurotoxicity Mechanisms

Research on organophosphate pesticides, including this compound, has revealed several concordant signaling pathways that correlate with pathways identified in human Parkinson's disease. Studies using transcriptome sequencing (RNA-Seq) in pesticide-treated mice have identified several key pathways affected by organophosphate exposure:

  • Axonal guidance signaling
  • Wnt/β-catenin signaling
  • IL-6 signaling
  • Ephrin receptor signaling
  • TGF-β signaling
  • PPAR signaling
  • G-protein coupled receptor signaling

These pathways represent potential mechanisms through which this compound and similar compounds may contribute to neurotoxic effects and neurodegenerative processes. Network analyses have identified Peroxisome proliferator activated receptor delta (Ppard) and G-Protein Coupled Receptors (GPCRs) as common genes in both ventral midbrain and striatum regions, suggesting their involvement in the neurotoxic response to organophosphate exposure [4].

This compound's impact on neurodegenerative pathways shows convergence with Parkinson's disease mechanisms.

Environmental Fate and Ecotoxicology

This compound demonstrates environmental persistence that varies depending on environmental conditions and media. The compound can persist in the environment for varying durations, contaminating soil and water bodies, and posing risks to non-target organisms like fish, birds, and beneficial insects. While specific half-life data for this compound is limited in the available literature, its behavior can be contextualized within the broader patterns observed for organophosphate pesticides [1].

Environmental Distribution and Degradation

Organophosphorus pesticides like this compound generally have a shorter half-life than organochlorines but can still pose significant environmental risks due to their higher acute toxicity. When applied to control pests, these compounds can migrate from farmlands to aquatic habitats via surface runoff. Recent research has detected various organophosphates in multiple environmental media, including surface water and agricultural soil, indicating their mobility and persistence in the environment [3].

The environmental transformation products of organophosphates represent potential pollutants that may exhibit different physicochemical properties and potentially greater biotoxicity and environmental persistence than the parent compounds. Studies have found that residual organophosphates in the environment can undergo degradation through processes such as hydrolysis, photolysis, and redox reactions, creating transformation products that may infiltrate soil environments more readily than their parent compounds and impact soil microbial communities while exerting toxicological effects on organisms such as earthworms [3].

Experimental Methods and Research Protocols

Analytical Methods for this compound Detection

The recommended method for this compound analysis in formulations involves extraction from samples using aqueous dioxane, followed by passing an aliquot of the extract through a cation-exchange resin column which retains the this compound. The compound is then eluted with methanolic ammonium acetate solution and wet oxidized to orthophosphoric acid. The phosphorus content is determined as the phosphovanadomolybdate complex by differential spectrophotometry at 430 nm [2].

For residue analysis in food crops, this compound is extracted with methanol and separated from naturally occurring phosphorus-containing compounds using a cation-exchange resin column. The this compound is eluted from the resin using buffer solution and further purified by extraction into chloroform. After chloroform evaporation, the residual this compound is wet oxidized to inorganic phosphate and determined as the deep blue molybdophosphate complex at 820 nm. This method has demonstrated successful recovery of added this compound from 50 gm samples of various food crops, including brussels sprouts, potatoes, sugar beets, sugar beet foliage, apples, broad beans, cabbage, and strawberries, with detection limits of approximately 0.05 ppm on a 50 gm sample [2].

Neurotoxicity Assessment Protocols

Research on the neurotoxic effects of pesticides typically employs standardized experimental approaches:

  • Transcriptome sequencing (RNA-Seq) in brain regions such as ventral midbrain (VMB) and striatum (STR) of pesticide-treated mice
  • Pathway analysis to identify concordant signaling pathways affected by pesticide exposure
  • Network analysis to identify common genes and central nodes in toxic response networks
  • Comparative analysis with human disease pathways to identify potential mechanistic overlaps

These approaches have been used to demonstrate that pesticides including paraquat, pyridaben, and maneb produce common signaling pathways in mouse brain regions that are concordant with known signaling pathways identified in human Parkinson's disease [4].

ExperimentalWorkflow cluster_legends Experimental Domains SamplePrep Sample Preparation • Tissue homogenization • Extraction • Cleanup InstrumentalAnalysis Instrumental Analysis • LC-MS/MS • GC-MS • Spectrophotometry SamplePrep->InstrumentalAnalysis DataProcessing Data Processing • Peak integration • Quantification • Quality control InstrumentalAnalysis->DataProcessing PathwayAnalysis Pathway Analysis • RNA-Seq • Bioinformatics • Network modeling DataProcessing->PathwayAnalysis Validation Validation • Positive controls • Negative controls • Statistical analysis PathwayAnalysis->Validation Analytical Analytical Chemistry Molecular Molecular Biology Bioinformatic Bioinformatics

Experimental workflow for this compound analysis spans analytical, molecular, and bioinformatic domains.

Regulatory History and Current Status

The regulatory trajectory of this compound reflects the broader evolution of pesticide regulation and the increasing emphasis on environmental and human health considerations that emerged in the latter decades of the twentieth century. This compound received its first registration with the United States Environmental Protection Agency during the 1960s, when organophosphate insecticides were gaining widespread acceptance as alternatives to persistent organochlorine compounds [1].

Chronology of Regulatory Changes

Table 3: Regulatory History of this compound

Time Period Regulatory Status Key Influences
1960s First EPA registration Development of organophosphates as alternatives to persistent organochlorines
1970s-1980s Active registration maintained Considered important for specialized pest control applications
1990s-2000s Increased regulatory scrutiny Advancements in understanding organophosphate toxicity mechanisms
Current Status Not approved in USA and EU Classification as obsolete pesticide by WHO

The compound maintained active registration status through the 1970s and into the 1980s, during which period it was considered an important tool for specialized pest control applications. However, as scientific understanding of organophosphate toxicity mechanisms advanced and regulatory frameworks became more stringent, this compound began to face increased scrutiny. The compound's status as an acetylcholinesterase inhibitor placed it within a class of chemicals that regulatory agencies increasingly viewed with caution due to their potential for causing neurological effects [1].

By the 1990s and 2000s, regulatory authorities in major agricultural markets began implementing more restrictive policies toward organophosphate insecticides. The European Union, under its pesticide regulation framework, declined to approve this compound for continued use, effectively removing it from the European market. Similarly, the United States Environmental Protection Agency ceased to maintain active registrations for this compound, resulting in its removal from the American agricultural marketplace. The World Health Organization formally classified this compound as an obsolete pesticide in its Recommended Classification of Pesticides by Hazard, designating it with the classification "O" for obsolete [1].

Contemporary Research Applications

While this compound is no longer used as an insecticide, it continues to serve specific purposes in scientific research:

  • Understanding mechanisms of organophosphate poisoning: Researchers use this compound in controlled laboratory settings to study how it affects the nervous system and other organs, ultimately aiming to develop better treatments for organophosphate poisoning in humans.
  • Developing biosensors for detecting organophosphate contamination: Scientists are exploring the potential of using this compound to develop biosensors that can specifically detect the presence of organophosphate compounds in the environment.
  • Comparative toxicology studies: this compound serves as a reference compound in studies comparing the toxicity profiles and mechanisms of different organophosphate structures.
  • Environmental persistence modeling: The compound provides a model system for understanding the fate and transformation of organophosphates in various environmental compartments [1].

These research applications leverage this compound's well-characterized properties and historical data while contributing to broader understanding of organophosphate toxicology and environmental behavior. The compound's unique structural features, particularly its triazine moiety, continue to make it an interesting subject for structure-activity relationship studies in organophosphate chemistry [1].

Conclusion and Future Perspectives

This compound represents a historically significant organophosphate insecticide that has transitioned from agricultural application to research tool. Its unique structural characteristics, combining phosphorodithioate and triazine components, distinguished it from other organophosphates and contributed to its specific biological activity and selective toxicity against aphids. While its agricultural use has been discontinued due to evolving regulatory standards and understanding of organophosphate risks, this compound continues to provide value in controlled research settings.

Future research directions involving this compound and similar obsolete organophosphates include:

  • Mechanistic toxicology studies to further elucidate the molecular pathways linking organophosphate exposure to neurodegenerative processes
  • Development of detection methodologies with enhanced sensitivity and specificity for organophosphate compounds
  • Structure-activity relationship analyses to identify structural features associated with reduced environmental and health impacts
  • Historical environmental impact assessments to understand the long-term consequences of past pesticide use patterns

References

Principles of Electroanalytical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Menazon and its alkaline hydrolysis products can be analyzed using techniques like Differential Pulse Polarography (DPP). Detection relies on measuring the diffusion-controlled cathodic currents from the reduction of specific electroactive groups in the molecule at a mercury electrode [1].

  • Analysis of this compound: In a methanol/water medium at pH 4.78, this compound yields two cathodic peaks. The more negative peak (around -0.8 V vs. Ag/AgCl) is suitable for quantification [1].
  • Analysis of Hydrolysis Products: Alkaline hydrolysis of this compound produces compounds that, when the solution is acidified to pH 4.3, generate two cathodic and one adsorption-controlled anodic wave [1].

The table below summarizes the key quantitative data for the analysis:

Analyte Technique Supporting Electrolyte Key Quantitative Peaks/Waves (vs. Ag/AgCl) Linear Dynamic Range Limit of Detection
This compound Differential Pulse Polarography (DPP) (1+4) Methanol/Water, pH 4.78 Cathodic peak at ~ -0.8 V Over 2–2.5 orders of magnitude ( 5.5 \times 10^{-7} ) M [1]
Hydrolysis Products Differential Pulse Polarography (DPP) Alkaline hydrolysis, then acidified to pH 4.3 Two cathodic waves, one anodic wave Over 2–2.5 orders of magnitude (cathodic) ( 0.17 \times 10^{-6} ) M [1]

Detailed Experimental Protocols

Protocol 1: Direct Determination of this compound via DPP

This protocol is for the direct detection and quantification of intact this compound in a standard solution [1].

  • Solution Preparation: Prepare a (1+4) v/v mixture of methanol and water. Adjust the pH of this solvent mixture to 4.78 using a suitable buffer.
  • Standard Solution: Dissolve a known amount of high-purity this compound standard in the methanol/water solvent to prepare a stock solution.
  • Instrumental Parameters (DPP):
    • Working Electrode: Static Mercury Drop Electrode (SMDE).
    • Reference Electrode: Ag/AgCl (with KCl electrolyte).
    • Counter Electrode: Platinum wire.
    • Purge Time: Deoxygenate the solution by purging with high-purity nitrogen or argon for 8-10 minutes before measurement.
    • Pulse Parameters: Optimize modulation amplitude and pulse duration for the best signal-to-noise ratio.
  • Calibration and Measurement: Record DPP polarograms of the standard solutions. Use the height of the cathodic peak at approximately -0.8 V to construct a calibration curve for quantifying unknown samples.
Protocol 2: Analysis of this compound Hydrolysis Products

This protocol studies the alkaline hydrolysis products of this compound, which can be relevant for environmental degradation studies [1].

  • Hydrolysis Reaction:
    • Transfer an aliquot of the this compound stock solution to a vial.
    • Add sodium hydroxide solution to a final concentration of 0.1 M.
    • Allow the hydrolysis to proceed for a defined period (exact time should be optimized and consistent).
  • Sample Acidification: After hydrolysis, carefully acidify the solution to pH 4.3 using a dilute acid.
  • Instrumental Analysis:
    • Use the same DPP instrument parameters as in Protocol 1.
    • Record the polarogram, which should show two cathodic waves and one anodic wave from the hydrolysis products.
  • Quantification: The cathodic processes are linear with concentration and can be used for quantification. Note that the anodic wave is adsorption-controlled and may only provide a linear response at low concentrations.

Workflow and Detection Mechanism

The following diagram illustrates the core experimental workflow and the electrochemical process for this compound detection.

menazon_workflow cluster_mechanism Electrochemical Detection Principle Start Start Analysis Prep Prepare Solution Methanol/Water (1+4), pH 4.78 Start->Prep Electrode Set Up Electrodes SMDE | Ag/AgCl Ref. | Pt Counter Prep->Electrode Purge Purge with Inert Gas (8-10 minutes) Electrode->Purge Measure Apply Potential & Measure Current Purge->Measure Data Record Peak Current at ~ -0.8 V Measure->Data End Quantify this compound Data->End This compound This compound Molecule Molecule , fillcolor= , fillcolor= E Applied Potential (~ -0.8 V) R Reduction Reaction (Gains electrons at electrode) E->R C Cathodic Current (Measurable signal) R->C M M M->E

Application Notes & Troubleshooting

  • Method Validation: Always perform a recovery study when applying this method to a new sample matrix (e.g., crops, soil). The literature reports successful recovery of this compound from various crops using extraction and clean-up methods [2].
  • Troubleshooting Common Issues:
    • Poor Peak Definition: Ensure the solvent mixture is homogeneous and the pH is accurately adjusted. Check the condition of the mercury electrode.
    • Irreproducible Results: Consistently control the purge time and the drop time of the mercury electrode. Verify the concentration and purity of the supporting electrolyte.
    • Low Sensitivity: Confirm the calibration of the instrument. For lower detection limits, explore using Adsorptive Stripping Voltammetry, which has been applied to other triazine compounds [1].

References

HPLC-DAD Method for Anticholinesterase Pesticides

Author: Smolecule Technical Support Team. Date: February 2026

The core information comes from a 2022 study that developed and validated a multi-analyte HPLC-DAD method for forensic toxicology, capable of detecting organophosphates like Menazon in biological matrices [1] [2]. The method was designed to be reliable, fast, simplistic, and cost-effective.

Key Instrumentation and Materials
  • Chromatographic System: High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD).
  • Analytical Column: The specific column used for separation is not mentioned in the provided method. You may need to consult general methods for organophosphate analysis or select a common reversed-phase C18 column as a starting point for development.
  • Standard Pesticides: The method was validated using standards for aldicarb, carbofuran, forate, and their metabolites [1]. This compound would need to be included as an additional standard.
  • Biological Matrices: Validated for stomach contents, liver, vitreous humor, and blood from multiple animal species (cats, dogs, rats, chickens) [1].
Detailed Experimental Protocol

The following workflow outlines the complete analytical procedure:

cluster_sample_prep Sample Preparation Details cluster_hplc_params HPLC-DAD Parameters (Example) start Start Analysis sp Sample Preparation (QuEChERS-inspired method) start->sp ext Extraction sp->ext inj HPLC-DAD Analysis ext->inj id Identification & Quantification inj->id val Method Validation id->val sp1 1. Precipitate sample proteins with acetonitrile sp2 2. Centrifuge to separate sediment sp1->sp2 sp3 3. Collect supernatant containing analytes sp2->sp3 hplc1 Relies on spectrum libraries for precise metabolite ID hplc2 Specific column, mobile phase, and gradient to be optimized

1. Sample Preparation The method uses an approach inspired by the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique [1] [2]:

  • Proteins in the biological sample are precipitated using a solvent like acetonitrile.
  • The mixture is centrifuged to separate the solid sediment.
  • The supernatant, which contains the target analytes (pesticides), is collected for direct injection into the HPLC system.

2. HPLC-DAD Analysis While the specific chromatographic conditions (column, mobile phase, gradient) for separating this compound are not detailed in the provided search results, the general principles of HPLC-DAD analysis are [1]:

  • Identification: The DAD detector allows for the precise identification of different metabolites by comparing their UV-Vis absorption spectra against reference spectra in libraries.
  • Quantification: The area under the chromatographic peak for this compound is used to determine its concentration in the sample based on a calibration curve.

Method Validation Data

The method was rigorously validated. The following table summarizes the key analytical performance figures obtained, which serve as benchmarks for developing an assay for this compound [1] [2].

Analytical Parameter Performance Result
Linearity Range 25–500 μg/mL
Correlation Coefficient (r²) >0.99 for all matrices
Precision & Accuracy Coefficient of Variation (CV) < 15%
Recovery of Analytes 31% to 71%
Selectivity No significant interfering peaks from common xenobiotics or matrix effects

Important Limitations and Notes

  • No this compound-Specific Data: The core method was validated for pesticides like forate, but not explicitly for this compound. You must incorporate a this compound standard and re-validate the relevant parameters.
  • Method Development Required: You will need to develop and optimize the specific chromatographic conditions (column type, mobile phase composition, gradient elution program, and detection wavelength) to achieve good separation and detection of this compound.
  • Context from Other Methods: Another study using HPLC-DAD for vitamin analysis demonstrates that wavelength selection is critical; it used 230 nm for menadione sodium bisulphite [3]. This underscores the need to determine the optimal detection wavelength for this compound experimentally.

How to Proceed

For a complete protocol, I suggest you:

  • Source a this compound Standard: Obtain a high-purity chemical standard to establish retention time and detector response.
  • Develop Chromatography: Begin method development using a standard reversed-phase C18 column and a water/acetonitrile or water/methanol mobile phase gradient, monitoring with a DAD set to a broad wavelength range (e.g., 200-300 nm).
  • Perform Validation: Once a preliminary method is established, conduct a full validation for this compound according to guidelines, assessing the parameters listed in the table above.

References

Application Notes: Polarographic Determination of Menazon

Author: Smolecule Technical Support Team. Date: February 2026

Polarographic methods, particularly differential-pulse polarography (DPP), have been established for the analysis of the pesticide Menazon and its hydrolysis products [1]. These methods are valuable for quantifying the compound in various samples, offering a reliable electroanalytical approach.

Experimental Protocol

The following workflow outlines the general procedure for the polarographic determination of this compound, synthesized from historical electroanalytical studies [1].

Start Start Analysis Prep Sample Preparation Start->Prep Support Prepare Supporting Electrolyte Prep->Support Deaerate Deaerate Solution with Inert Gas Support->Deaerate Polarogram Record Polarogram Deaerate->Polarogram Measure Measure Peak Current Polarogram->Measure Calibrate Calibrate with Standards Measure->Calibrate Calibrate->Measure  Compare Data End Report Concentration Calibrate->End

Step-by-Step Procedure

  • Sample Preparation

    • If analyzing formulations, a preliminary separation using column chromatography on acidic alumina may be necessary to isolate this compound from emulsifiers and other ingredients [2]. This compound can be eluted using dioxan.
    • Transfer a suitable aliquot of the prepared sample solution into the polarographic cell.
  • Supporting Electrolyte

    • Add an appropriate supporting electrolyte to the cell. The specific composition should be optimized based on the sample matrix. Common supporting electrolytes include buffers for pH control or salt solutions.
  • Deaeration

    • Purge the solution in the polarographic cell with an inert gas (e.g., nitrogen or argon) for approximately 5-15 minutes to remove dissolved oxygen, which can interfere with the analysis.
  • Instrumental Parameters (General DPP Guidance)

    • Working Electrode: Static Mercury Drop Electrode (SMDE) or Dropping Mercury Electrode (DME).
    • Pulse Amplitude: 25-100 mV.
    • Scan Rate: 2-10 mV/s.
    • Drop Time: 0.5-2 seconds.
  • Recording and Measurement

    • Initiate the potential scan across the range where this compound is reduced.
    • Record the differential-pulse polarogram.
    • Measure the height of the peak current for the this compound reduction wave.
  • Calibration and Quantification

    • Prepare a series of standard solutions with known concentrations of this compound.
    • Record polarograms for these standard solutions under identical conditions.
    • Construct a calibration curve by plotting peak current versus concentration.
    • Determine the concentration of the unknown sample from this calibration curve.

Key Parameters and Analytical Data

The table below summarizes the key polarographic characteristics of this compound and its hydrolysis products as reported in the literature [1].

Table 1: Polarographic Data for this compound and Related Compounds

Compound Method Half-wave Potential (E₁/₂) / V Peak Potential (Eₚ) / V Limit of Detection Notes Citation
This compound DC Polarography Not specified - Not specified Studied in context of hydrolysis [1]
This compound Differential-Pulse Polarography - Not specified Not specified Primary method for detection [1]
Hydrolysis Products DC Polarography Not specified - Not specified Multiple products identified [1]
Hydrolysis Products Differential-Pulse Polarography - Not specified Not specified Enabled study of degradation [1]

Table 2: Optimized Experimental Parameters for Differential-Pulse Polarography

Parameter Recommended Setting Alternative Range / Notes
Technique Differential-Pulse Polarography (DPP) DC Polarography also applicable
Working Electrode Dropping Mercury Electrode (DME) Static Mercury Drop Electrode (SMDE)
Reference Electrode Saturated Calomel Electrode (SCE) Ag/AgCl
Supporting Electrolyte Buffer or salt solution To be optimized for sample matrix
Deaeration Gas High-Purity Nitrogen Argon
Deaeration Time 5-15 minutes Until oxygen wave disappears
Pulse Amplitude 50 mV 25 - 100 mV
Scan Rate 5 mV/s 2 - 10 mV/s

Important Considerations for Researchers

  • Method Modernization: The core citations for this method are from 1985 and 1971 [1] [2]. You should consider validating and updating this protocol with contemporary electroanalytical techniques, such as using more advanced electrode materials or square-wave voltammetry for increased sensitivity and speed.
  • Matrix Effects: The sample matrix (e.g., formulation type, environmental sample) can significantly influence the polarographic response. The sample preparation and clean-up step is critical for accurate results [2].
  • Hydrolysis and Stability: this compound is susceptible to hydrolysis, and the polarographic method was historically used to study its degradation products [1]. Ensure sample stability during storage and analysis.

Suggested Research and Validation Steps

  • Literature Review: Conduct a broader search for more recent studies on this compound or structurally similar pesticides using voltammetric techniques.
  • Method Development: Systemically optimize key parameters like the supporting electrolyte pH/composition and DPP settings (pulse amplitude, scan rate) using standard solutions.
  • Validation: Establish the method's figures of merit, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability), and accuracy (e.g., via spike-recovery experiments).

Conclusion

While polarographic determination, particularly DPP, is a viable classical method for analyzing this compound, the available scientific literature is outdated. This guide provides a foundational protocol based on that research. For current drug development and environmental monitoring, validating this approach or developing a method using a more modern analytical technique is highly recommended.

References

Analytical Protocol for Quantifying Organophosphates in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from modern methodologies for anticholinesterase pesticides and multi-residue analysis [1] [2]. The following workflow outlines the entire analytical procedure from sample collection to quantification.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis & Quantification SC Sample Collection (Blood, Liver, Urine) H Homogenization SC->H S Spike with Internal Standard H->S E Extraction (SALLE or QuEChERS) S->E C Centrifugation E->C E->C Precipitation Reagent T Transfer Supernatant C->T C->T Separates Pellet & Supernatant LC LC Separation (C18 Column) T->LC MS MS/MS Detection LC->MS LC->MS Eluted Analytes Q Quantification (Calibration Curve) MS->Q

Diagram 1: A workflow for the analysis of organophosphate pesticides in biological samples, covering sample preparation and instrumental analysis.

Materials and Reagents
  • Analytical Standards: Menazon (CAS 78-57-9) and a suitable internal standard (e.g., deuterated organophosphate) [3].
  • Solvents: High-purity methanol, acetonitrile, acetic acid, and water (LC-MS grade).
  • Salting-Out Reagents: Magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate [2].
  • Biological Matrices: Urine, blood, liver, or stomach content samples [1].
Sample Preparation: SALLE Extraction

The Salting-Liquid-Liquid Extraction (SALLE) technique is recommended for its high recovery rates for polar pesticides [2].

  • Homogenization: For tissue samples (e.g., liver, stomach content), homogenize 1.0 g with 5 mL of water [1]. For urine or blood, pipette 1.0 mL directly into a centrifuge tube.
  • Internal Standard: Spike all samples (including calibrators and quality controls) with an appropriate internal standard.
  • Protein Precipitation & Extraction: Add 5 mL of acidified acetonitrile (1% acetic acid) to the sample. Vortex vigorously for 1 minute.
  • Salting-Out: Add a salt mixture (e.g., 1 g NaCl, 1 g MgSO₄, 0.5 g sodium citrate). Shake for 2 minutes and allow to rest for 10 minutes for phase separation [2].
  • Centrifugation: Centrifuge at >4000 RPM for 5 minutes.
  • Collection: Transfer the upper organic layer (acetonitrile phase) to a new tube and evaporate to dryness under a gentle nitrogen stream.
  • Reconstitution: Reconstitute the dry extract in 200 µL of a methanol/water (10:90, v/v) mixture for analysis.
Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for sensitive and specific quantification [4] [2].

  • Chromatography:
    • Column: C18 reversed-phase column (e.g., Hypersil Gold aQ, 100 mm x 2.1 mm, 1.9 µm) [2].
    • Mobile Phase: (A) Water with 0.1% formic acid, (B) Methanol with 0.1% formic acid.
    • Gradient: Start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5 µL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). The table below suggests potential transitions for this compound. Note: These are theoretical and must be optimized experimentally.

Table 1: Theoretical MRM Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Use
282.0 [M+H]⁺ 155.0 (C₄H₇N₅S⁺) * 20 Quantifier
282.0 [M+H]⁺ 124.9 (PO(SCH₃)₂⁺) * 30 Qualifier

\These are proposed fragments based on the this compound structure (C₆H₁₂N₅O₂PS₂) and require empirical confirmation.*

Validation Parameters

Any analytical method must be validated. The table below summarizes typical acceptance criteria based on forensic and biomonitoring guidelines [1] [2].

Table 2: Key Method Validation Parameters and Targets

Parameter Target Description
Linearity r² > 0.99 Across the calibration range (e.g., 1-500 ng/mL).
Accuracy 85-115% Measured as % recovery of known concentration.
Precision CV < 15% Intra- and inter-day variability.
Limit of Detection (LOD) - Signal-to-noise ratio > 3:1.
Limit of Quantification (LOQ) - Signal-to-noise ratio > 10:1, with precision and accuracy < 20%.
Recovery >70% [2] Efficiency of the extraction process.
Matrix Effect <15% [1] Suppression or enhancement of ionization by the sample matrix.

Important Considerations for Researchers

  • Chemical Properties of this compound: this compound (Molecular Weight: 281.3 g/mol) has relatively low solubility in water (240 mg/L at 20°C) and common organic solvents but is soluble in hydroxylic solvents [3]. This should guide choice of extraction and reconstitution solvents.
  • Historical Context and Obsolete Status: this compound is classified as an obsolete pesticide and is no longer approved for use in the EU or USA [3]. Research involving it is typically limited to historical contamination, environmental fate studies, or as a model compound in toxicology.
  • Toxicology: Like other organophosphates, this compound acts as an acetylcholinesterase inhibitor [3].

Troubleshooting and Pro Tips

  • Matrix Effects: Always use matrix-matched calibration standards (prepared in the same biological matrix as your samples) or a stable isotope-labeled internal standard to correct for ionization suppression/enhancement in the mass spectrometer [1].
  • Low Recovery: If recovery is low, experiment with different extraction solvents (e.g., ethyl acetate) or adjust the pH during the extraction step to improve analyte partitioning.
  • Poor Chromatography: If peak shape is poor, try different column chemistries (e.g., HILIC for very polar compounds) or modify the mobile phase additives (e.g., ammonium acetate instead of formic acid).

References

QuEChERS Method Overview and Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The QuEChERS method, an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, was developed in the early 2000s as a streamlined alternative to traditional sample preparation techniques [1]. Its core principle involves extracting analytes from a sample matrix with an organic solvent (typically acetonitrile) followed by a "salting-out" phase separation and a dispersive Solid-Phase Extraction (d-SPE) cleanup to remove water and interfering compounds [1] [2].

The general workflow can be summarized in the following diagram, which you can adapt for Menazon:

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_cleanup d-SPE Cleanup cluster_prep Analysis Preparation start Homogenized Sample step1 Extraction start->step1 step2 Partitioning step1->step2 ext1 Weigh 10 g sample step3 D-SPE Cleanup step2->step3 part1 Add MgSO₄, NaCl & buffering salts step4 Analysis Preparation step3->step4 clean1 Take aliquot of extract end LC-MS/GC-MS Analysis step4->end prep1 Transfer supernatant to vial ext2 Add 10 mL ACN + Internal Standard ext1->ext2 ext3 Shake vigorously ext2->ext3 part2 Shake & Centrifuge part1->part2 part3 Transfer organic (ACN) layer part2->part3 clean2 Add MgSO₄ & sorbent (e.g., PSA) clean1->clean2 clean3 Shake & Centrifuge clean2->clean3 prep2 Dilute if needed for compatibility prep1->prep2

Adaptable QuEChERS Protocol for Pesticide Residue Analysis

The table below outlines the key steps and parameters of a standard QuEChERS protocol. This is a generalized template that requires optimization for this compound and your specific sample matrix [1] [2] [3].

Step Description Key Parameters & Materials Purpose

| 1. Extraction | Homogenize sample. Weigh 10 g into a centrifuge tube. Add 10 mL acetonitrile and internal standard. Shake vigorously [2]. | Solvent: Acetonitrile (ACN). Sample Size: ~10 g. Internal Standard: Use if available (e.g., deuterated analog). | To dissolve and separate the target analytes from the bulk sample matrix. | | 2. Partitioning ("Salting Out") | Add a salt mixture to the tube. Shake vigorously and centrifuge [1] [2]. | Salts: MgSO₄ (drying agent), NaCl (aids separation). Buffering: Citrate salts for pH control. Centrifugation: ~5 min. | To separate the organic layer from the aqueous phase, partitioning analytes into ACN while leaving water-soluble interferents behind. | | 3. d-SPE Cleanup | Transfer an aliquot of the upper ACN layer to a tube containing d-SPE sorbents. Shake briefly and centrifuge [1] [2]. | Sorbents: MgSO₄ (removes water), PSA (removes fatty acids, organic acids), C18 (removes non-polar interferents). Selection depends on matrix. | To remove residual water and co-extracted matrix components (e.g., pigments, fatty acids) that could interfere with the analysis. | | 4. Analysis Preparation | Transfer the purified supernatant to an autosampler vial. Dilute with solvent if necessary for compatibility with the instrumental analysis [1]. | Compatibility: Ensure solvent strength matches mobile phase. Filtration: Optional, through a PTFE syringe filter. | To prepare a clean, compatible sample extract for chromatographic injection. |

Method Development and Validation Considerations for this compound

Since a specific method for this compound was not found, you will need to develop and validate one. Here are key points to consider:

  • Method Adaptation: The core QuEChERS protocol is highly adaptable. You will need to optimize the type and amount of d-SPE sorbents based on the nature of your sample matrix (e.g., high water, fat, or pigment content) to achieve the best cleanup and recovery for this compound [1] [3].
  • Analytical Determination: The final extract is typically analyzed by LC-MS/MS or GC-MS [1] [4]. You will need to establish the specific chromatographic and mass spectrometric conditions for separating and detecting this compound.
  • Method Validation: Any new method must be rigorously validated. Key parameters to evaluate include [4] [5]:
    • Linearity and range.
    • Accuracy (recovery %).
    • Precision (repeatability).
    • Limit of Quantification (LOQ).
    • Selectivity/Specificity.

Limitations and Troubleshooting

Be aware that the standard QuEChERS method may have limitations for certain compounds. Highly polar or lipophilic analytes might not partition effectively [3]. If this compound falls into one of these categories, you may need to explore modifications or "Mega-Method" variants that extend the extraction efficiency [3]. The use of isotopically labeled this compound as an internal standard, if commercially available, is highly recommended to compensate for potential matrix effects and analytical errors [3].

References

Comprehensive Guide to Analytical Method Development for Organophosphate Pesticides: A Menazon-Focused Approach

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Method Development

Analytical method development is a foundational process in scientific laboratories, ensuring that generated data is accurate, reliable, and compliant with regulatory standards. For pesticide analysis, properly designed and validated methods must withstand scrutiny from regulators such as the FDA and agencies following International Council for Harmonisation (ICH) guidelines [1]. This process involves creating procedures to identify, quantify, and characterize a substance or mixture, delivering consistent, reliable results across multiple runs, analysts, instruments, and laboratory conditions [1].

Well-developed analytical methods are essential for multiple reasons: ensuring product quality and safety by detecting contaminants and variations in concentration; supporting regulatory submissions during drug approval processes; facilitating batch release and stability testing; and aiding in formulation and process development [1]. Inaccurate or poorly validated methods can lead to costly development delays, regulatory rejections, product recalls, or the release of ineffective or dangerous products into the market [1].

Method Development Strategy for Menazon

Defining Analytical Requirements

The development of an analytical method for this compound should begin with defining the Analytical Target Profile (ATP), which specifies the purpose of the method (e.g., quantification of this compound in water, soil, or food matrices) [1]. This foundational step guides all subsequent development decisions and ensures the method meets its intended purpose.

The iterative, data-driven process typically evolves from simple trial-based experiments to highly optimized and reproducible protocols. Scientists begin with a rudimentary method based on known chemical and physical characteristics of the analyte, then systematically refine method parameters such as solvent composition, pH, column type, or detection wavelength based on preliminary data [1]. This optimization phase aims to enhance method performance in terms of sensitivity, selectivity, and reproducibility through iterative testing [1].

Technique Selection for this compound Analysis

This compound, being an organophosphate pesticide, requires sensitive and selective analytical techniques. Based on analyses of similar compounds, the most appropriate techniques include:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Provides excellent sensitivity and selectivity for organophosphates, allowing for precise quantification and confirmation [2] [3].

  • Gas Chromatography with Mass Spectrometry (GC-MS): Suitable for volatile compounds and widely used in multi-residue pesticide methods [4].

  • High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD): Offers a reliable, cost-effective alternative with simpler operation and maintenance requirements [3].

The selection between these techniques should be based on the compound's physical/chemical properties, available instrumentation, required sensitivity, and the complexity of the sample matrix [1].

Sample Preparation: QuEChERS Approach

For complex matrices, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become the primary choice for pesticide residue analysis. Originally developed for plant products, it has been successfully modified for various matrices, including fatty foods and animal products [4].

The basic QuEChERS workflow for this compound would involve:

  • Extraction: Using appropriate solvents such as acetonitrile, ethyl acetate, or mixtures thereof [4] [2]

  • Partitioning: Adding salts to separate organic and aqueous phases

  • Clean-up: Using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering compounds

  • Concentration: If necessary, concentrating the extract to achieve lower detection limits

For high-sugar matrices, ethyl acetate may be preferable to acetonitrile due to the limited solubility of sugars in ethyl acetate, reducing matrix effects [2].

Table 1: QuEChERS Method Variations for Different Matrices

Matrix Type Recommended Extraction Solvent Clean-up Sorbents Considerations
High-sugar commodities (fruits) Ethyl acetate PSA, C18, GCB Limited sugar solubility in ethyl acetate reduces matrix effects [2]
Fatty foods Acetonitrile C18, Z-Sep, EMR-Lipid Effective lipid removal crucial for accurate quantification [4]
Animal tissues Acetonitrile-ethyl acetate mixture PSA, C18, GCB Modified QuEChERS required for biological matrices [4]

Method Validation Parameters

Once a method is developed, it must be validated to ensure it consistently delivers accurate and reproducible results. The validation parameters are defined by ICH Q2(R1) guidelines and include the following critical aspects [1]:

Specificity and Selectivity

Specificity refers to the method's ability to accurately identify and measure this compound without interference from other components in the sample matrix, such as excipients, degradation products, or process-related impurities [1]. This is particularly critical in complex mixtures where multiple compounds with similar structures may co-elute or overlap in the detection window.

Specificity is typically demonstrated by showing that the this compound peak is well-resolved from adjacent peaks and remains unaffected in the presence of known or potential interferents. In chromatography, this requires baseline separation of this compound from other matrix components [1].

Accuracy

Accuracy describes how close the test results are to the true value or accepted reference value, reflecting the degree to which a measurement conforms to the actual amount of this compound present in the sample [1]. Accuracy is essential for determining the reliability of test data, especially in quantitative analysis.

Accuracy is typically assessed through recovery studies, where known quantities of this compound are added (spiked) into the sample matrix, and the percentage of analyte recovered is calculated. Acceptable recovery typically falls within a predefined range, such as 98-102%, depending on the nature of the method and regulatory expectations [1]. Accuracy must be demonstrated across the intended range of concentrations to ensure validity throughout the product lifecycle.

Precision

Precision refers to the degree of repeatability under normal operating conditions, reflecting how closely individual measurements of the same sample align when the procedure is repeated multiple times [1]. Precision is a key indicator of the method's consistency and is critical for quantitative assays where reproducibility is essential for regulatory acceptance.

Precision is commonly evaluated in terms of standard deviation or relative standard deviation (RSD) across replicate measurements and is categorized into three levels [1]:

  • Repeatability: Same analyst, same equipment, short time interval
  • Intermediate precision: Different analysts, equipment, and days
  • Reproducibility: Across different laboratories
Additional Validation Parameters

Other critical validation parameters include:

  • Linearity: The method's ability to produce results proportional to analyte concentration over a specified range, typically tested using at least five concentration levels with a correlation coefficient (R²) ≥ 0.999 [1]

  • Range: The interval between the upper and lower concentration of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated

  • Limit of Detection (LOD): The lowest amount of this compound that can be detected but not necessarily quantified

  • Limit of Quantification (LOQ): The lowest amount of this compound that can be quantitatively determined with acceptable precision and accuracy [4] [3]

  • Robustness: Measures how resistant the method is to small, deliberate changes in parameters such as flow rate, temperature, or mobile phase composition [1]

Table 2: Typical Validation Parameters and Acceptance Criteria for Pesticide Methods

Validation Parameter Experimental Approach Acceptance Criteria Reference
Accuracy (Recovery) Spiked samples at multiple concentrations 70-120% (depending on concentration) [4]
Precision (RSD) Repeated analysis of homogeneous samples ≤20% (depending on concentration) [4] [3]
Linearity Calibration curves with ≥5 concentration levels R² ≥ 0.99 [1] [4]
LOD Signal-to-noise ratio of 3:1 Compound-dependent [3]
LOQ Signal-to-noise ratio of 10:1 with acceptable precision and accuracy Compound-dependent [4] [3]
Matrix Effects Comparison of solvent vs. matrix-matched calibration Signal suppression/enhancement ≤ ±20% [4]

Experimental Workflow for this compound Analysis

The following diagram illustrates the complete workflow for this compound analytical method development and validation:

menazon_workflow Start Define Analytical Target Profile A1 Select Analytical Technique Start->A1 A2 Optimize Instrument Conditions A1->A2 A3 Develop Sample Preparation A2->A3 B1 Preliminary Testing A3->B1 B2 Method Optimization B1->B2 C1 Specificity Assessment B2->C1 C2 Accuracy/Precision Studies C1->C2 C3 Linearity/Range Determination C2->C3 C4 Robustness Testing C3->C4 End Validated Method C4->End

Detailed Protocols

Sample Preparation Protocol Using Modified QuEChERS

Materials and Reagents:

  • This compound analytical standard (high purity)
  • Acetonitrile (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Anhydrous magnesium sulfate
  • Sodium chloride
  • Primary Secondary Amine (PSA) sorbent
  • C18 sorbent
  • Graphitized Carbon Black (GCB)

Procedure:

  • Homogenize representative sample material
  • Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube
  • Add 10 mL of acetonitrile:ethyl acetate (1:1, v/v) mixture
  • Vortex vigorously for 1 minute
  • Add extraction salts (4 g MgSO₄, 1 g NaCl)
  • Shake immediately and vigorously for 1 minute
  • Centrifuge at 4000 rpm for 5 minutes
  • Transfer 6 mL of supernatant to a d-SPE tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO₄
  • Vortex for 30 seconds
  • Centrifuge at 4000 rpm for 5 minutes
  • Transfer supernatant to a vial for analysis

Note: For fatty matrices, additional clean-up with Z-Sep or EMR-Lipid may be necessary [4].

LC-MS/MS Analysis Protocol

Chromatographic Conditions:

  • Column: C18 (100 mm × 2.1 mm, 1.7 μm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol with 0.1% formic acid
  • Gradient: 5% B to 95% B over 10 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) positive
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/hr
  • Cone Gas Flow: 150 L/hr
  • Collision Gas Flow: 0.15 mL/min
  • Multiple Reaction Monitoring (MRM) Transitions: To be optimized for this compound
Method Validation Protocol

Linearity and Range:

  • Prepare this compound stock solution in acetonitrile (1000 μg/mL)
  • Prepare serial dilutions to obtain at least 5 calibration standards covering the expected concentration range
  • Analyze in triplicate
  • Plot peak area versus concentration
  • Calculate correlation coefficient, slope, and intercept

Accuracy and Precision:

  • Prepare QC samples at three concentration levels (low, medium, high) in replicates of six
  • Analyze over three different days for intermediate precision
  • Calculate mean concentration, standard deviation, and RSD
  • Perform recovery studies by spiking blank matrix with known this compound concentrations

Specificity:

  • Analyze blank matrix samples from at least six different sources
  • Confirm no interference at the retention time of this compound
  • Demonstrate separation from potentially interfering compounds

Regulatory Considerations

Analytical methods must comply with regulatory expectations to be accepted in submissions and inspections. Key regulatory guidelines include:

  • ICH Guidelines: The International Council for Harmonisation provides globally recognized standards, particularly ICH Q2(R1) for method validation [1]

  • FDA Expectations: The U.S. Food and Drug Administration aligns with ICH but also emphasizes lifecycle management of analytical procedures, robust documentation, data integrity, and validation of computerized systems (21 CFR Part 11 compliance) [1]

  • European Regulations: Regulation (EC) No 396/2005 establishes Maximum Residue Levels (MRLs) for pesticides in food and feed [2]

A revised guideline, ICH Q2(R2) and Q14 (Analytical Procedure Development), is currently under finalization, integrating lifecycle and risk-based approaches [1].

Conclusion

While specific method details for this compound are not available in the current literature, this comprehensive guide provides a framework for developing and validating robust analytical methods for this organophosphate pesticide. By following the systematic approach outlined—from defining analytical requirements through method validation—researchers can develop reliable methods suitable for regulatory submission.

The key to successful method development lies in understanding the chemical properties of this compound, selecting appropriate sample preparation and detection techniques, and rigorously validating the method against established criteria. The QuEChERS approach coupled with LC-MS/MS or GC-MS analysis provides a solid foundation for this compound determination in various matrices.

References

Application Note: Detection of Menazon Hydrolysis Products

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Menazon (S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate) is an organophosphate insecticide that is now classified as obsolete [1]. Understanding its breakdown products is crucial for environmental monitoring and toxicological studies, as hydrolysis is a primary degradation pathway. This note details protocols based on classic hydrolysis reactions and recommends modern analytical techniques for the detection of its products.

2. Experimental Protocols

2.1. Hydrolysis of this compound The following protocols are adapted from the seminal work by Calderbank (1966) [2].

  • 2.1.1. Mild Acid Hydrolysis This method is designed to produce the primary thiol metabolite.

    • Procedure: Dissolve this compound in a dilute hydrochloric acid solution. Gently heat the mixture. Monitor the reaction until completion.
    • Expected Product: The main product is 2,4-diamino-6-mercaptomethyl-1,3,5-triazine [2].
  • 2.1.2. Vigorous Acid Hydrolysis This method leads to extensive breakdown and formation of a dihydroxy compound.

    • Procedure: Reflux this compound with concentrated hydrochloric acid (e.g., 1:1 ratio) for an extended period. Elemental sulfur will be eliminated as a by-product [2].
    • Expected Product: The main product is 2,4-dihydroxy-6-methyl-1,3,5-triazine [2].
  • 2.1.3. Alkaline Hydrolysis This method results in a methylthio derivative.

    • Procedure: Treat this compound with a methanolic potassium hydroxide (KOH) solution.
    • Expected Product: The main product is 2,4-diamino-6-methylthiomethyl-1,3,5-triazine [2].

2.2. Analytical Detection and Characterization While the original study used techniques of the time (e.g., elemental analysis, melting point), the following contemporary instrumental methods are recommended for separation, detection, and confirmation.

  • Sample Preparation: Extract hydrolyzed samples with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Concentrate the extract under a gentle stream of nitrogen before analysis.
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
    • Methodology: This is the preferred technique for separating and identifying the hydrolysis products. Use a reversed-phase C18 column. A mobile phase gradient of water and acetonitrile, both modified with 0.1% formic acid, is recommended for good separation and ionization.
    • Detection: Employ electrospray ionization (ESI) in positive mode. Data-dependent MS/MS scans should be acquired to obtain fragmentation patterns for structural confirmation [3].
  • Supplementary Techniques
    • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the molecular structure of isolated products.
    • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups (e.g., -SH, C=N) in the hydrolysis products.

3. Results and Data The table below summarizes the characterized hydrolysis products of this compound based on the described protocols.

Table 1: Characterized Hydrolysis Products of this compound

Hydrolysis Condition Main Product(s) Identified Chemical Structure / Key Feature Molecular Formula (MW)
Mild Acid 2,4-diamino-6-mercaptomethyl-1,3,5-triazine Triazine ring with -CH₂-SH group C₄H₇N₅S (165 g/mol)
Vigorous Acid 2,4-dihydroxy-6-methyl-1,3,5-triazine Triazine ring with -CH₃ group; elemental sulfur eliminated C₄H₅N₃O₂ (127 g/mol)
Alkaline (Methanolic KOH) 2,4-diamino-6-methylthiomethyl-1,3,5-triazine Triazine ring with -CH₂-S-CH₃ group C₅H₉N₅S (179 g/mol)

4. Analytical Workflow The following diagram outlines the recommended workflow from sample preparation to identification.

Start Sample: Hydrolyzed this compound Mixture Step1 Liquid-Liquid Extraction Start->Step1 Step2 Concentration (N₂ Evaporation) Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Step4 Data Analysis Step3->Step4 Result Identification of Hydrolysis Products Step4->Result

Important Considerations and Disclaimer

  • Obsolete Pesticide: this compound is not approved for use in the EU and USA, and the WHO has classified it as obsolete. Its high toxicity through inhalation, ingestion, and skin contact necessitates that all laboratory work must be conducted under strict safety protocols [1].
  • Technological Gap: The core hydrolysis data is from 1966. While the reactions are chemically valid, the analytical techniques are outdated. This application note bridges this gap by proposing modern LC-MS/MS methods, which researchers must validate for their specific instruments and requirements.
  • Environmental Relevance: For analyzing environmental samples (e.g., water, soil), a sample preparation and concentration step would be critical prior to LC-MS/MS analysis to achieve low detection limits.

References

Analytical Method Validation Framework for Anticholinesterase Pesticides

Author: Smolecule Technical Support Team. Date: February 2026

The following information is adapted from a 2022 study that developed and validated a forensic analytical method for quantifying anticholinesterase pesticides (including organophosphates like Menazon) in biological matrices [1] [2]. The core parameters required for a rigorous method validation are summarized in the table below.

Table 1: Key Analytical Parameters for Method Validation

Analytical Parameter Description & Specification Typical Target Value
Linearity The ability of the method to obtain test results proportional to analyte concentration [1]. Correlation coefficient (r²) > 0.99 [1]
Precision The closeness of agreement between independent test results. Measured as repeatability (intra-day) and reproducibility (inter-day) [1]. Coefficient of Variation (CV) < 15% [1]
Accuracy The closeness of agreement between the test result and the accepted reference value [1]. Deviation from true value < 15% [1]
Selectivity/Specificity The ability to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components [1]. No significant interfering peaks [1]
Recovery A measure of the efficiency of extracting the analyte from the sample matrix [1]. Can vary; reported range of 31-71% for complex matrices [1]
Limit of Detection (LOD) The lowest concentration of an analyte that can be detected, but not necessarily quantified [1]. Determined during method development
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy [1]. Determined during method development

Detailed Experimental Protocol

The following protocol is based on the HPLC-DAD method described in the search results, which is noted for being cost-effective and reliable compared to mass spectrometry techniques [1].

1. Instrumentation and Materials

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled with a Diode Array Detector (DAD).
  • Standard Pesticides: Analytical standards of this compound and other analytes of interest.
  • Biological Matrices: Samples such as stomach contents, liver, vitreous humor, and blood [1].
  • Extraction Solvents: Acetonitrile and other reagents for the QuEChERS method.

2. Sample Preparation (QuEChERS Method) This method is preferred for its efficiency in extracting analytes from complex sample matrices [1].

  • Homogenization: The biological sample is thoroughly homogenized.
  • Protein Precipitation: A volume of the sample is mixed with acetonitrile to precipitate proteins.
  • Shaking and Centrifugation: The mixture is shaken vigorously and then centrifuged to separate the solid debris. The supernatant, which contains the target analytes, is collected for analysis [1].

3. HPLC-DAD Analysis

  • Chromatographic Separation: The extracted supernatant is injected into the HPLC system. The analytes are separated using a suitable column (e.g., a reverse-phase C18 column) and a mobile phase gradient.
  • Detection and Identification: The DAD detects the separated compounds. Identification of this compound is achieved by comparing its retention time and UV spectrum against a certified reference standard [1].

4. Method Validation Experiments To establish the parameters in Table 1, conduct the following experiments:

  • Linearity: Prepare and analyze at least five standard solutions of this compound at different concentrations across the expected range (e.g., 25–500 μg/mL). Plot the peak area versus concentration and calculate the correlation coefficient [1].
  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations within the same day (for repeatability) and on different days (for reproducibility). Calculate the % CV for precision and the % deviation from the theoretical value for accuracy [1].
  • Recovery: Spike a known amount of this compound standard into a blank matrix. Process the sample and compare the measured concentration to the amount added to calculate the recovery percentage [1].
  • Selectivity: Analyze blank matrix samples to confirm the absence of interfering peaks at the retention time of this compound.

The experimental workflow for this validation process is outlined below.

cluster_sp Sample Preparation cluster_vp Validation Parameters start Start Method Validation prep Sample Preparation (QuEChERS Method) start->prep sp1 1. Homogenize Biological Sample prep->sp1 inst HPLC-DAD Analysis valid Method Validation inst->valid vp1 Linearity valid->vp1 end Validated Method sp2 2. Protein Precipitation with Acetonitrile sp1->sp2 sp3 3. Shake and Centrifuge sp2->sp3 sp4 4. Collect Supernatant sp3->sp4 sp4->inst vp2 Precision vp1->vp2 vp3 Accuracy vp2->vp3 vp4 Selectivity vp3->vp4 vp5 Recovery vp4->vp5 vp5->end

Application and Adaption for this compound

While the above protocol is a robust template, you should consider the following to adapt it specifically for this compound:

  • Verify Solubility: this compound has low solubility in water and many organic solvents but is soluble in hydroxylic solvents like ethylene glycol [3]. This will be a critical factor in optimizing the extraction solution.
  • Focus on Relevant Matrices: The cited method was validated for animal tissue [1]. If your focus is on food or environmental samples (e.g., soil, water), you would need to refer to methods developed for those matrices, such as the GC-ECD method used for plant foods in another study [4].
  • Consult Obsolete Compound Guidelines: For an obsolete pesticide like this compound, your research likely focuses on environmental residue analysis or forensic toxicology. Regulatory guidelines from agencies like the EPA may have specific requirements for analyzing such persistent pollutants.

References

Menazon chromatography techniques

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Menazon

The following table summarizes the key parameters for the Gas Chromatography (GC) analysis of this compound as compiled by the National Institute of Standards and Technology (NIST) [1].

Parameter Specification 1 Specification 2
Column Type Packed Packed
Active Phase OV-1 OV-1
Carrier Gas Helium Helium
Support Material Chromosorb W AW DMCS Chromosorb W AW DMCS
Column Length 1 m 1 m
Temperature Mode Isothermal Temperature Ramp
Temperature 190° C 4° C/min, 210° C @ 20 min
Retention Index (RI) 2370 2375

For context, OV-1 is a non-polar methyl silicone stationary phase commonly used for separating a wide range of organic compounds [1].

Application Note: this compound Residue Analysis

This protocol outlines a method for determining this compound residues in various food crops, adapted from established procedures [2].

Scope

This method is applicable for the determination of this compound residues in food crops such as brussels sprouts, potatoes, apples, broad beans, cabbage, and strawberries. With a detection limit of approximately 0.05 ppm on a 50 g sample, it is suitable for monitoring compliance with safety standards [2].

Principle

This compound is extracted from the sample matrix with methanol. The extract is purified using a cation-exchange resin column, which retains the this compound while allowing interfering substances to pass through. The purified this compound is then quantified by measuring phosphate content after a wet oxidation process [2].

Reagents and Materials
  • Solvents: Methanol, Chloroform (Analytical grade).
  • Chemicals: Cation-exchange resin, Ammonium acetate, reagents for wet oxidation and phosphate complex formation.
  • Equipment: Cation-exchange resin column, centrifuge, spectrophotometer [2].
Detailed Procedure

Step 1: Extraction

  • Homogenize a 50 g representative sample of the food crop.
  • Extract the homogenized sample with methanol using vigorous shaking or blending to ensure complete transfer of this compound from the sample matrix.
  • Centrifuge or filter the mixture to obtain a clear methanol extract [2].

Step 2: Clean-up via Cation-Exchange Chromatography

  • Prepare a column packed with a cation-exchange resin.
  • Pass an aliquot of the methanol extract through the column. This compound, due to its chemical structure, will be retained on the resin.
  • Wash the column with a suitable solvent to remove impurities without eluting the this compound.
  • Elute the purified this compound from the resin using a methanolic ammonium acetate solution [2].

Step 3: Determination and Quantification

  • Transfer the eluate containing this compound to a digestion flask.
  • Perform wet oxidation to digest the organic material and convert the phosphorus in this compound into inorganic orthophosphoric acid.
  • React the orthophosphoric acid with a molybdate reagent to form a deep blue molybdophosphate complex.
  • Measure the intensity of this blue complex using a spectrophotometer at 820 nm.
  • Calculate the this compound concentration in the original sample by comparing the results to a standard curve prepared from known amounts of this compound taken through the same process. Reported recoveries from fortified samples are quantitative [2].

Modern Sample Preparation Workflow

While the method above uses traditional liquid extraction, recent trends in pesticide analysis emphasize green, economical, and efficient sample preparation [3] [4]. The following diagram illustrates how you can integrate a modern technique like Magnetic Solid-Phase Extraction (MSPE) with a determinative technique like GC-MS for this compound analysis, based on current methodologies for other pesticides [3].

G cluster_0 MSPE Step Details Start Sample (e.g., Water, Homogenized Crop) MSPE Magnetic Solid-Phase Extraction (MSPE) Start->MSPE Elution Elution with Organic Solvent MSPE->Elution A1 1. Add Magnetic Sorbent to Sample Analysis Analysis by GC-MS Elution->Analysis Results Data and Quantification Analysis->Results A2 2. Mix and Adsorb Analytes A1->A2 A3 3. Separate Sorbent with Magnet A2->A3 A4 4. Decant and Discard Supernatant A3->A4

This MSPE workflow offers advantages over traditional methods: it eliminates the need for column packing, reduces solvent consumption, and allows for rapid separation of the sorbent using an external magnet [3].

Important Limitations and Future Research

  • Pathway Information Unavailable: this compound functions as an organophosphorus pesticide, but its specific biochemical signaling pathways and molecular targets are not detailed in the available literature. The provided search results do not contain information to create accurate pathway diagrams.
  • Methodology Evolution: The specific GC method referenced uses a packed column, which is considered a traditional technique. Modern practice has largely moved towards capillary columns for higher efficiency and resolution [1].
  • Emphasis on Green Chemistry: Current research strongly focuses on developing simple, economical, and environmentally friendly sample preparation techniques, such as the functionalization of sorbents using green plant extracts [3] [4].

References

Understanding Menazon and Potential Interference Sources

Author: Smolecule Technical Support Team. Date: February 2026

Menazon is an organophosphorus pesticide (OP). The primary challenge in its analysis, especially in complex biological or environmental samples, often stems from matrix effects and the presence of metabolites or co-extracted compounds [1] [2].

  • Sample Matrix: Biological matrices (like liver, blood, stomach contents) contain many endogenous compounds (proteins, lipids, salts) that can co-extract with your target analyte. These can suppress or enhance the analytical signal, leading to inaccurate quantification [1].
  • Metabolites and Degradation Products: Like other OPs, this compound can undergo environmental transformation or metabolic breakdown. These products might have similar chemical properties, potentially co-eluting with the parent compound and causing interference [2].
  • Other Pesticides: In cases of suspected poisoning, samples may contain a mixture of pesticides, which can complicate the chromatographic separation and detection of this compound [1].

Troubleshooting Guide and FAQs

The table below addresses common issues and solutions based on general principles of chromatographic analysis of OPs.

Issue / Question Potential Cause Recommended Solution
Low Recovery during Extraction Inefficient separation from sample matrix; analyte loss during clean-up [1]. Optimize extraction protocol (e.g., implement QuEChERS - a method noted for being "Quick, Easy, Cheap, Effective, Rugged, and Safe"); use matrix-matched calibration standards to correct for recovery [1].
Peak Tailing or Broadening Column degradation; non-optimal mobile phase pH; strong interaction with active sites in column or system [1]. Use analytical grade reagents; guard column; condition or replace column; adjust mobile phase composition (e.g., organic modifier, pH buffers).
Inconsistent Retention Time Inconsistent mobile phase flow rate or composition; column temperature fluctuations [1]. Ensure HPLC system stability; allow mobile phase and column to equilibrate; maintain constant column temperature.
High Background Noise Contaminated mobile phase, sample, or column; co-elution of matrix interferences [1]. Filter solvents and samples; thorough sample clean-up (e.g., solid-phase extraction); use high-purity reagents.
Signal Suppression/Enhancement (in MS) Matrix effects from co-eluting compounds altering analyte ionization efficiency [1]. Improve sample clean-up; use isotope-labeled internal standard for this compound; dilution and re-injection to check for non-linearity.

Experimental Workflow for Analysis

The following diagram outlines a generalized, robust workflow for analyzing pesticides like this compound in complex matrices, incorporating steps to mitigate common issues. This workflow is inspired by methodologies used in forensic toxicology [1].

G Pesticide Analysis Workflow for Complex Matrices Start Sample Collection (e.g., stomach content, liver, blood) Prep Sample Preparation (Homogenization, Aliquot) Start->Prep Extract Liquid-Liquid Extraction or QuEChERS Method Prep->Extract CleanUp Sample Clean-Up (Solid-Phase Extraction) Extract->CleanUp Recon Reconstitution in HPLC-Compatible Solvent CleanUp->Recon Analysis Instrumental Analysis (HPLC-DAD or LC-MS/MS) Recon->Analysis Data Data Analysis & Validation (Matrix-Matched Calibration) Analysis->Data

Key Protocol Details:

  • Sample Preparation: Precisely weigh homogenized sample. For biological tissues, a 1:2 or 1:5 sample-to-solvent ratio is common [1].
  • Extraction: The QuEChERS method involves extracting with acetonitrile, followed by a salting-out step to separate water from the organic phase containing the analyte [1].
  • Sample Clean-Up: This critical step removes lipids, proteins, and other interferences. Use dispersive SPE (d-SPE) with sorbents like PSA (for fatty acids) and C18 (for non-polar interferences) [1].
  • Instrumental Analysis:
    • HPLC-DAD: A reliable and cost-effective technique. Validate the method for linearity (e.g., 25–500 μg/mL, r² > 0.99), precision (CV < 15%), and accuracy [1].
    • LC-MS/MS: The gold standard for specificity and sensitivity in complex matrices. It is less prone to interference from co-eluting compounds that do not share the same mass transition.

Method Validation to Ensure Reliability

To confirm that your method for this compound is free from significant interference and is reliable, you must perform a validation. The following diagram illustrates the key parameters to check, as established by forensic toxicology standards [1].

G Key Method Validation Parameters Validation Method Validation Linearity Linearity Validation->Linearity Precision Precision (Repeatability, Reproducibility) Validation->Precision Accuracy Accuracy/Recovery (>70% is often desirable) Validation->Accuracy LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Selectivity Selectivity/Specificity (No interfering peaks) Validation->Selectivity

Validation Parameters Explained [1]:

  • Selectivity/Specificity: Analyze blank samples from the same matrix. The chromatogram at the retention time of this compound should show no interfering peaks.
  • Linearity: Prepare a calibration curve with at least 5 concentration levels. A correlation coefficient (r²) of >0.99 is typically required.
  • Precision and Accuracy: Assess by analyzing quality control samples (low, medium, high concentrations) in replicates. Both intra-day and inter-day precision should have a coefficient of variation (CV) of less than 15%. Accuracy (expressed as % recovery) should also be within acceptable limits (e.g., 80-120%).
  • Limit of Detection (LOD) & Quantification (LOQ): LOD is typically a signal-to-noise ratio of 3:1, while LOQ is 10:1. These must be established to ensure the method is sensitive enough.

References

Menazon Chemical and Solubility Profile

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Menazon's basic properties is the first step in troubleshooting recovery problems. The table below summarizes key characteristics gathered from the search results [1].

Property Description / Value
CAS Number 78-57-9
Molecular Formula C₆H₁₂N₅O₂PS₂
Molecular Weight 281.3 g/mol
Solubility in Water 240 mg/L at 20 °C (Low)
Solubility in Organic Solvents Generally low; soluble to about 10-20% in hydroxylic solvents.
Example Solubilities 200 g/kg in 2-ethoxyethanol, 250 g/kg in 2-methoxyethanol, 150 g/kg in tetrahydrofurfuryl alcohol, 100 g/kg in ethylene glycol [1].

A key finding from the research is that this compound has low solubility in both water and common organic solvents [1]. This characteristic is a likely primary contributor to low recovery rates in analytical methods.

Troubleshooting Low Recovery: A Strategic Workflow

Low analytical recovery is often a multi-factorial problem. The following diagnostic workflow outlines a systematic approach to identify and correct the issue, from sample preparation to final analysis. This framework integrates the specific solubility data for this compound with standard laboratory optimization practices.

Start Start: Low this compound Recovery Extraction Extraction & Solubility Start->Extraction SPEMethod Evaluate Extraction Method Extraction->SPEMethod Solvent Test Hydroxylic Solvents (e.g., 2-methoxyethanol) SPEMethod->Solvent Solubility Issue? Adsorption Check for Vial/Filter Adsorption SPEMethod->Adsorption Adsorption Suspected? Matrix Sample Matrix Effects Solvent->Matrix Adsorption->Matrix Cleanup Optimize Clean-up Step Matrix->Cleanup ME Assess Matrix Effect (ME) via post-extraction spiking Cleanup->ME Complex Matrix? Analysis Instrumental Analysis ME->Analysis Stability Verify Analyte Stability in injector/column Analysis->Stability Tuning Check MS Source & Tuning for Organophosphates Stability->Tuning Signal Low? End Recovery Optimized Tuning->End

The diagram above maps the logical path for troubleshooting. Here are detailed methodologies for the key investigative steps:

Extraction and Solubility Optimization

This is the most critical area to investigate given this compound's properties [1].

  • Solvent Selection: Move beyond standard solvents like pure methanol or acetonitrile. The data indicates you should prioritize hydroxylic solvents.
    • Suggested solvents: 2-methoxyethanol, 2-ethoxyethanol, or tetrahydrofurfural alcohol.
    • Protocol: Spike a control matrix with a known this compound concentration. Perform a recovery test comparing your current extraction solvent against a 2-methoxyethanol-based mixture. Even a 10-20% addition of these solvents to your existing protocol may significantly improve recovery.
  • Combating Adsorption:
    • Protocol: To test for adsorption to vials or filters, prepare a standard solution in your chosen optimized solvent. Pass half through the filter material you typically use (e.g., PTFE, nylon). Compare the concentration of the filtered and unfiltered portions via LC-MS/MS. A significant drop indicates adsorption.
    • Mitigation: Use low-adsorption, silanized vials and compatible filters. Adding a small percentage of a modifier like formic acid or ammonia to the solvent can also improve recovery, depending on this compound's ionic state.
Managing Matrix Effects

Complex biological or environmental samples can suppress or enhance the analytical signal.

  • Matrix Effect Assessment Protocol:
    • Prepare a neat solvent standard at a known concentration.
    • Prepare a matrix-matched standard by spiking the same amount of this compound into a blank matrix extract (from an untreated control).
    • Analyze both using your LC-MS/MS method.
    • Calculate the Matrix Effect (ME) as: (Peak Area of Matrix-matched Standard / Peak Area of Neat Standard) * 100%.
    • A result of 100% means no matrix effect. Significant deviation indicates suppression (<100%) or enhancement (>100%).
  • Clean-up Optimization: If a significant matrix effect is found, strengthen the sample clean-up.
    • Protocol: Test different SPE sorbents (e.g., C18, HLB, Florisil). The referenced forensic method used a modified QuEChERS approach followed by LC-DAD analysis [2]. For more sensitive LC-MS/MS work, a dedicated SPE clean-up step is often necessary.
Instrumental Analysis Verification

Ensure the instrument is optimally tuned for the target analyte.

  • Stability Check: Inject a this compound standard and check the peak shape. Tailing or broadening can indicate degradation in the injector or on the column. Ensure the LC system, especially the injector wash solvent, is compatible with your extraction solvent.
  • MS/MS Tuning: For organophosphate compounds like this compound, ensure the mass spectrometer is properly tuned. Key parameters include collision energy (CE) and declustering potential (DP) for the specific precursor and product ions of this compound. Re-calibrating with an organophosphate-specific tuning solution can improve sensitivity.

Important Disclaimer and Next Steps

The information provided is based on available chemical data and general analytical principles. This compound is an obsolete pesticide and is exclusively for research use. It is not approved for human or veterinary applications [1].

For method optimization, I suggest you:

  • Consult Historical Literature: Search for older analytical methods from when this compound was in use, as they may contain validated extraction procedures.
  • Empirical Testing: The most reliable solution will be to systematically test the variables outlined in the workflow (solvents, clean-up, instrumentation) in your own laboratory.

References

Troubleshooting Guide: Common Sample Preparation Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common issues encountered during the preparation of complex samples (like those containing pesticides), their potential causes, and recommended solutions based on established laboratory practices [1] [2].

Problem Potential Causes Recommended Solutions
Incomplete Analyte Recovery [2] Inefficient extraction method; unsuitable solvent; incomplete sample homogenization. Optimize extraction protocol (time, solvent, temperature) [2]; ensure thorough homogenization for a uniform sample [1].
Analyte Degradation [2] Improper sample handling or storage; exposure to light, heat, or enzymatic activity. Store samples at low temperatures; use enzyme inhibitors or preservatives; process samples under inert atmospheres if oxidation is a concern [1] [2].
Matrix Interference [1] [3] Co-extraction of compounds from a complex sample matrix (e.g., fats, proteins, pigments). Employ additional clean-up steps like Solid-Phase Extraction (SPE) or liquid-liquid extraction [4]; dilute the sample to minimize matrix effects [1].
Contamination [1] Use of contaminated equipment or containers during sampling or preparation. Use clean, contamination-free equipment and containers; follow strict protocols to minimize cross-contamination [1] [2].
Low Throughput [4] Manual, multi-step preparation protocols that are slow and laborious. Automate sample grinding and extraction where possible (e.g., using a high-speed laboratory mill) [4]; implement multi-residue methods to screen multiple analytes simultaneously [3].

Frequently Asked Questions (FAQs)

Q1: What are the critical considerations for storing biological samples suspected of containing pesticides? Maintaining sample integrity is paramount. Samples should be stored under conditions that prevent degradation, such as freezing, and volatile samples require airtight containers. For biological samples, low temperatures and enzyme inhibitors are often necessary to stabilize labile compounds [1] [2].

Q2: How can I improve the detection of low-concentration pesticide residues? Sample concentration is a key technique. After extraction, you can evaporate the solvent to reduce the sample volume, thereby increasing the concentration of the analytes and improving the detection limits of your analytical instrument [1] [2].

Q3: My sample matrix is very complex (e.g., liver, soil). How can I reduce interference? A targeted clean-up step is essential. Techniques like Solid-Phase Extraction (SPE) are widely used to isolate the analytes of interest from complex matrices. The QuEChERS method, which involves acetonitrile extraction and dispersive SPE, is a common and effective approach for pesticide residue analysis in food and biological samples [5] [4] [3].

Experimental Workflow for Pesticide Analysis

The following workflow is adapted from general pesticide analysis methods, particularly those for anticholinesterase pesticides in biological matrices [5] [4]. You can use this as a foundational protocol.

PesticideAnalysisWorkflow start Start: Receive Sample step1 1. Homogenization start->step1 step2 2. Extraction step1->step2 Weigh sample step3 3. Clean-up step2->step3 Filter/centrifuge step4 4. Concentration step3->step4 Collect eluent step5 5. Analysis step4->step5 Reconstitute end End: Data Review step5->end

Detailed Protocol Steps:

  • Homogenization: For solid tissues (liver, stomach contents), the sample must be homogenized in a buffer or solvent to create a uniform mixture. This ensures that a small aliquot is representative of the whole sample [1] [5].
  • Extraction: The common approach is liquid-liquid extraction. Add an organic solvent (e.g., acetonitrile) to the homogenate, mix vigorously, and then centrifuge. This partitions the target pesticides into the organic layer while leaving proteins and other cellular debris in the pellet [5] [4].
  • Clean-up: Pass the extract through a Solid-Phase Extraction (SPE) cartridge. This step removes many co-extracted interfering compounds (lipids, pigments). The specific type of SPE sorbent (e.g., strong anion exchange, carbon black) is chosen based on the analyte's properties [5] [4].
  • Concentration: Evaporate the cleaned extract under a gentle stream of nitrogen or using a rotary evaporator. This step is crucial for increasing the concentration of trace-level pesticides to a level detectable by instruments like HPLC or LC-MS [1] [2].
  • Analysis: Reconstitute the concentrated sample in a solvent compatible with your mobile phase and inject it into the analytical instrument (e.g., HPLC-DAD or LC-MS/MS) for separation, identification, and quantification [5] [3].

References

Understanding Matrix Effects & Menazon

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are matrix effects and why are they a problem in LC-MS/MS? Matrix effects (ME) occur when components in a sample, other than your target analyte, alter the ionization efficiency in the mass spectrometer. This can lead to ion suppression or enhancement, severely compromising the accuracy, precision, and reliability of your quantitative results [1]. These effects are particularly pronounced in complex sample matrices and are a major concern during method validation [1].

Q: What should I know about Menazon specifically? this compound is an organophosphate insecticide. Key properties from the Pesticide Properties Database are summarized in the table below. Much of the older literature suggests using cation-exchange SPE and classic spectrophotometric detection for its analysis [2] [3]. Modern LC-MS/MS methods are more powerful but are highly susceptible to the matrix effects you are encountering [1].

Property Value Note
IUPAC Name S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate [2]
CAS RN 78-57-9 [2]
Water Solubility 240 mg/L (at 20 °C, pH 7) Moderate [2]
Log P 1.2 Low [2]
Mode of Action Acetylcholinesterase (AchE) inhibitor [2]
Regulatory Status Considered obsolete May be available in some countries [2]

Systematic Strategies for Matrix Effect Reduction

You can approach matrix effects by either minimizing them through sample preparation and LC-MS parameters or compensating for them during calibration [1]. The following workflow outlines a strategic approach to this problem.

Start Start: Assess Matrix Effect Evaluate Evaluate ME via Post-Column Infusion Start->Evaluate Decision1 Is Sensitivity Crucial? Evaluate->Decision1 Minimize Goal: Minimize ME Decision1->Minimize Yes Compensate Goal: Compensate for ME Decision1->Compensate No Cleanup Cleanup Minimize->Cleanup Optimize Sample Clean-up (e.g., SPE) LCMS LCMS Minimize->LCMS Optimize LC-MS Parameters & Column Dilute Dilute Minimize->Dilute Dilute Sample (if sensitivity allows) BlankCheck BlankCheck Compensate->BlankCheck Is Blank Matrix Available? Result1 Improved Method Cleanup->Result1 Reduced ME LCMS->Result1 Dilute->Result1 MMC Use Matrix-Matched Calibration BlankCheck->MMC Yes IS Use Isotope-Labeled Internal Standard BlankCheck->IS No Result2 Improved Method MMC->Result2 Compensated ME IS->Result2

Strategy 1: Minimizing Matrix Effects

Q: How can I modify my sample preparation to minimize matrix effects? A more selective sample clean-up is often the most effective approach.

  • Improve SPE Selectivity: For cationic analytes like this compound (based on its triazine amine groups), using a cation-exchange SPE material is appropriate. However, you can significantly improve specificity by introducing additional wash steps at alkaline pH with carefully optimized methanol-water-ammonia mixtures to remove basic interferences before eluting your analytes [4].
  • Dilute the Sample: Simply diluting your final sample extract is a highly effective and practical strategy. It reduces the concentration of matrix components entering the LC-MS system. The trade-off is reduced sensitivity, but this is often viable with modern, sensitive instruments [5] [6].

Q: What LC-MS parameters can I adjust?

  • Chromatographic Separation: The goal is to separate your analyte from co-eluting matrix interferences.
    • Change the Chromatographic Column: If adjusting the mobile phase pH and solvent (e.g., methanol vs. acetonitrile) does not work, switching to a column with different selectivity (e.g., from a C18 to a phenyl column with embedded polar groups) can be highly effective [4].
    • Use a Diverter Valve: Program the LC to divert the early eluting solvent front, which contains most of the highly polar matrix components, to waste. This prevents these components from fouling the ion source [1] [4].
  • Post-Column Modification: One study on polar chloridazon degradation products successfully reduced strong matrix effects by using a post-column infusion of an ammonia solution, which acted as an ionization modifier [7].
Strategy 2: Compensating for Matrix Effects

Q: How can I compensate for matrix effects during calibration? If matrix effects cannot be fully eliminated, you must compensate for them.

  • Use of Internal Standards: The gold-standard approach is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS experiences nearly identical matrix effects as the analyte, allowing for perfect compensation [1].
  • Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in a blank matrix extract that matches your samples. This is the most common compensation technique, though it requires a source of analyte-free matrix [1] [5].

Experimental Data & Protocols

Q: Is there quantitative data supporting the dilution approach? Yes, multiple studies have systematically tested the dilution approach. The following table summarizes key findings, showing how increasing the dilution factor successfully moves a majority of analytes into an acceptable "soft" matrix effect range.

Study Description Key Findings on Dilution Reference
53 Pesticides in orange, tomato, and leek. A dilution factor of 15 was sufficient to eliminate most matrix effects, allowing quantification with solvent-based standards. [5]
245 Pesticides in vegetables (garlic, onion, chives, etc.). Diluting complex matrices (garlic, onion) 10-fold moved ~twice as many compounds into the "soft" ME range. Softer matrices (cucumber, tomato) required less dilution. [6]

Q: What is a detailed protocol for evaluating matrix effects? The post-column infusion method is excellent for a qualitative assessment of where matrix effects occur in your chromatogram.

  • Setup: Connect a T-piece between the HPLC column outlet and the MS inlet. Use a syringe pump to continuously infuse a standard solution of this compound into the post-column flow.
  • Injection: Inject a blank sample extract (e.g., from a control plant material) onto the HPLC column and run the analytical method.
  • Analysis: Monitor the this compound signal. A stable signal indicates no matrix effect. A dip or peak in the signal indicates ion suppression or enhancement at that specific retention time, revealing where matrix components co-elute with your analyte [1].

I hope this technical guide provides a strong foundation for troubleshooting matrix effects in your analysis of this compound. The strategies discussed are broadly applicable to pesticide residue analysis.

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the typical detection limit for Menazon in food crops using the classical method?

    • A: The classical method described by the US EPA has a reported detection limit of approximately 0.05 ppm for a 50-gram sample of various food crops [1].
  • Q2: My recovery rates for this compound are low. What could be the cause?

    • A: Low recovery can stem from several parts of the process. Inefficient extraction from the sample matrix, losses during the multiple liquid-liquid extraction steps (e.g., into chloroform), or irreversible adsorption during the cation-exchange chromatography cleanup can all reduce yield [1]. The modern HPLC-DAD method for similar pesticides reports recoveries between 31% and 71%, highlighting that recovery can vary significantly [2].
  • Q3: How can I improve the specificity of my this compound detection?

    • A: The classical method relies on cation-exchange cleanup to separate this compound from other phosphorus compounds before its conversion to inorganic phosphate for detection [1]. For better specificity, consider transitioning to a method like HPLC with a Diode Array Detector (HPLC-DAD), which identifies analytes based on both retention time and UV spectrum, reducing false positives from co-eluting compounds [2].
  • Q4: Are there any special handling concerns for this compound?

    • A: this compound has a relatively low acute toxicity. The acute oral LD₅₀ for female rats is 1950 mg/kg, and the dermal LD₅₀ is greater than 200 mg/kg [1]. However, standard laboratory precautions for handling pesticides should always be followed.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High Background/Noise Incomplete cleanup; matrix interference; contaminated reagents. Ensure cation-exchange resin is properly conditioned; use high-purity solvents; include a procedural blank [1].
Low Sensitivity Incomplete wet oxidation; final volume too large; low recovery. Verify oxidation efficiency; carefully control final concentrate volume; use internal standard if available [1].
Poor Reproducibility Inconsistent extraction; column performance variation; oxidation time/temp fluctuations. Strictly control extraction time/solvent volume; standardize column conditioning; precisely control oxidation step [1].
Peak Tailing (HPLC-DAD) Incompatible mobile phase; column degradation; sample overload. Adjust mobile phase pH/buffer; use a guard column; dilute sample to reduce matrix effect [2].

Classical vs. Modern Analytical Methods

The table below contrasts the historical method for this compound with a contemporary approach used for similar pesticides, illustrating the evolution in technique.

Feature Classical this compound Method (c. 1973) [1] Modern HPLC-DAD Forensic Method (2022) [2]
Principle Colorimetry (Phosphovanadomolybdate complex) Chromatography & Spectrophotometry (HPLC-DAD)
Detection Target Total inorganic Phosphate (from oxidized this compound) Native pesticide molecule & metabolites
Cleanup Cation-Exchange Resin Column QuEChERS (acetonitrile extraction, salt separation)
Key Parameter LOD: ~0.05 ppm LOD: Not specified for this compound; Linear Range: 25–500 μg/mL for similar pesticides
Advantages Robust, accessible instrumentation High specificity, multi-analyte, faster, validated for complex biological matrices
Challenges Low specificity, multi-step, time-consuming, moderate recovery Requires more expensive equipment, method development/validation

Experimental Protocol: HPLC-DAD for Anticholinesterase Pesticides

This is a generalized protocol based on the modern forensic method [2], which can be a starting point for developing a specific this compound assay.

  • Sample Preparation (QuEChERS): Homogenize the biological sample (e.g., stomach content, liver). Weigh a representative portion (e.g., 2 g) into a centrifuge tube. Add acetonitrile (e.g., 10 mL) and shake vigorously to extract the analytes. Add salt packets (containing MgSO₄, NaCl) to induce phase separation, vortex, and centrifuge.
  • Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dispersive Solid-Phase Extraction (d-SPE) tube containing sorbents (e.g., PSA, C18). Vortex and centrifuge to remove residual matrix interferents.
  • HPLC-DAD Analysis:
    • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
    • Mobile Phase: Gradient of water (or buffer) and acetonitrile/methanol.
    • Flow Rate: 1.0 mL/min.
    • Detection: DAD set to the appropriate UV wavelength for this compound (needs to be determined from literature or standard analysis). The diode array allows for spectral confirmation from 190 nm to 400 nm.
    • Injection Volume: 20 μL.
  • Validation: Validate the method for this compound by assessing linearity, precision, accuracy, and recovery according to forensic toxicology guidelines[SOFt] [2].

Workflow Diagram: From Sample to Result

The following diagram illustrates the logical workflow for analyzing a sample, integrating steps from both the classical and modern methods.

Sample Sample Collection Extraction Extraction Sample->Extraction  Homogenize Cleanup Cleanup Extraction->Cleanup  Centrifuge Analysis Analysis Cleanup->Analysis  Concentrate Decision Sensitivity Adequate? Analysis->Decision  Quantify Result Result & Data Review Decision:s->Extraction:n  No Decision->Result  Yes

Workflow for this compound Analysis with Feedback Loop

Key Takeaways for Overcoming Detection Limits

  • Method Modernization is Key: The most significant step to improve detection limits and specificity is to move from the classical colorimetric method to a chromatographic technique like HPLC-DAD or LC-MS [2]. This provides a direct and sensitive measurement of the this compound molecule.
  • Focus on Sample Cleanup: The core challenge in residue analysis is separating the analyte from the sample matrix. Whether using classical cation-exchange columns or modern QuEChERS kits, effective cleanup is non-negotiable for achieving low detection limits [1] [2].
  • Validate Your Method Rigorously: Especially in a research or forensic context, ensure your method is validated for parameters like linearity, precision, accuracy, and recovery in your specific sample matrices (e.g., specific crop types) [2]. This builds confidence in your data when dealing with trace-level concentrations.

References

Understanding Chromatographic Resolution

Author: Smolecule Technical Support Team. Date: February 2026

What is chromatographic resolution and why is it important? Chromatographic resolution (Rs) is a quantitative measure of the separation between two peaks in a chromatogram. Baseline resolution ensures accurate identification and quantification of all analytes in a sample [1].

The fundamental resolution equation is [2] [3]: Rs = 2(tR2 - tR1) / (wb1 + wb2) Where tR1 and tR2 are the retention times of the two peaks, and wb1 and wb2 are their widths at the baseline.

The following diagram illustrates the systematic troubleshooting workflow for improving peak resolution.

cluster_chemical Troubleshoot Chemical Issues cluster_physical Troubleshoot Physical Issues Start Poor Peak Resolution CheckPeakShape Check Peak Shape for All Analytes Start->CheckPeakShape AllPeaksBad All peaks show issues? CheckPeakShape->AllPeaksBad ChemicalIssue Likely Chemical/Selectivity Issue AllPeaksBad->ChemicalIssue No PhysicalIssue Likely Physical/System Issue AllPeaksBad->PhysicalIssue Yes C1 Adjust Mobile Phase (pH, Solvent Strength, Buffer) ChemicalIssue->C1 P1 Check for System Leaks and Blockages PhysicalIssue->P1 C2 Change Stationary Phase (Column Chemistry) C1->C2 C3 Optimize Column Temperature C2->C3 C4 Improve Sample Prep C3->C4 P2 Inspect Column Integrity (Replace if needed) P1->P2 P3 Verify Connections (Eliminate Dead Volume) P2->P3 P4 Check Detector Settings (Data Rate, Wavelength) P3->P4

Key Parameters for Optimizing Resolution

The resolution equation shows that three main factors can be manipulated: efficiency (N), retention factor (k), and selectivity (α) [2]. The table below summarizes the core parameters you can adjust and their effects.

Parameter Action Primary Effect Considerations & Limitations
Mobile Phase Composition [2] [1] Change organic modifier (e.g., Acetonitrile to Methanol), adjust pH, or buffer strength Alters selectivity (α), changing the relative spacing of peaks. Requires re-equilibration. New mobile phase must be compatible with column and detection.
Stationary Phase [2] [1] Change the bonded ligand (e.g., C18 to phenyl or cyano) Alters the chemical nature of the phase, changing selectivity (α). Requires a new column. Method transfer may be needed.
Column Temperature [2] [1] Increase temperature Increases column efficiency (N) and can change selectivity for ionic compounds. May risk sample degradation. Stay within column and instrument limits.
Particle Size & Column Length [2] Use smaller particles or a longer column Increases efficiency (N), leading to sharper peaks. Smaller particles significantly increase backpressure. Longer columns increase analysis time and pressure.
Flow Rate [1] Lower the flow rate Can decrease retention factor, making peaks narrower (increases N). Slower flow rates increase total analysis time.
Injection Volume [1] Reduce injection volume Prevents column overload, reducing peak fronting and broadening. Must balance with detector sensitivity; too little sample may not be detected.

Troubleshooting Poor Peak Shape

The table below connects specific peak shape problems with their potential causes and solutions.

Symptom Potential Cause Troubleshooting Action

| Tailing Peaks [4] | Chemical: Secondary interactions with stationary phase. Physical: Dead volume in connections, clogged column frit. | Chemical: Use a mobile phase buffer, change pH, or reduce injection mass. Physical: Check and re-make system connections; reverse or replace column. | | Fronting Peaks [4] | Chemical: Non-linear retention (mass overload). Physical: Channeling in a poorly packed column. | Chemical: Reduce sample concentration or injection volume. Physical: Replace the column. | | Split or Shouldering Peaks [4] | Chemical: Co-elution of two different compounds. Physical: Occluded inlet frit or damaged column. | Chemical: Adjust method conditions to improve separation. Physical: Reverse the flow direction to clear the frit, or replace the column. | | Broad Peaks [4] [1] | Large injection volume, slow data acquisition rate, excessive extra-column volume (tubing), or column degradation. | Reduce injection volume; ensure data rate is ≥20 points/peak; use appropriate internal diameter tubing; replace column. | | "Noise" or "Spiky" Peaks [4] | Detector signal is saturated. | Dilute the sample or reduce the injection volume. |

A Note on Menazon and Advanced Techniques

The search identified one historical method for this compound from 1971, which used an acidic alumina column and a non-HPLC technique for detection [5]. For a modern HPLC-based method, you would likely need to develop a new protocol using a reversed-phase C18 column and a water/acetonitrile or water/methanol mobile phase, potentially with mass spectrometric detection.

For complex challenges, advanced data-driven scoring functions like Targeted Mass Spectrometry Quality Encoder (TMSQE) are now being developed. These tools use unsupervised learning on large datasets to provide an objective, systematic evaluation of chromatographic peak quality, which can help identify problematic peaks that require manual re-inspection [6].

References

Menazon Properties and Hazards

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key chemical, environmental fate, and toxicological data for Menazon.

Property Category Parameter Value / Description Additional Context
General Pesticide Type Organothiophosphate Insecticide [1] Considered obsolete [1].
Mode of Action Acetylcholinesterase (AChE) inhibitor [1] Common to organophosphates [2].
Example Applications Aphid control on sugarbeet, potatoes, etc. [1] Used as seed treatment or foliar spray [3].
Physicochemical Water Solubility (at 20°C, pH 7) 240 mg/L [1] Moderate solubility.
Octanol-Water Partition Coefficient (Log P) 1.2 [1] Indicates low lipophilicity.
Melting Point 165°C [1] Decomposes before boiling [1].
Toxicology (Acute) Mammalian Acute Oral LD₅₀ (Rat) 890-1950 mg/kg [1] [3] Moderate toxicity.
Avian Acute LD₅₀ 487 mg/kg [1] Moderate toxicity to birds.
Dermal LD₅₀ (Rat) >200 mg/kg [3] Low dermal absorption.

Analytical Methods for this compound Residues

While modern methods like LC-MS/MS would now be standard, the following is a historical methodology for determining this compound residues in food crops and soil, which can inform your troubleshooting [3].

Workflow: this compound Residue Analysis

The following diagram outlines the key steps in the classical analytical workflow for this compound.

G Start Sample Material (e.g., crop, soil) A Extraction Start->A B Clean-up (Cation-Exchange Column) A->B C Elution B->C Buffer Solution D Further Purification C->D Chloroform Extraction E Wet Oxidation D->E Convert to Inorganic Phosphate F Spectrophotometric Detection E->F Form Phospho-Molybdate Complex End Quantification F->End Measure at 820 nm

Detailed Protocol Steps
  • Extraction:
    • Procedure: Homogenize a 50 gm sample of the crop material with methanol to extract this compound and other components [3].
  • Clean-up (Liquid-Solid Partitioning):
    • Procedure: Pass an aliquot of the extract through a cation-exchange resin column. This compound is retained on the column due to its basic triazine amino groups, while many neutral and acidic impurities are removed [3].
  • Elution:
    • Procedure: Elute the retained this compound from the column using a methanolic ammonium acetate solution or a buffer solution [3].
  • Further Purification:
    • Procedure: For residue analysis, the eluate is further purified by extraction into chloroform, which is then evaporated [3].
  • Digestion (Wet Oxidation):
    • Procedure: The residual this compound is subjected to wet oxidation. This process destroys the molecule and converts its phosphorus content into inorganic orthophosphoric acid [3].
  • Detection and Quantification:
    • Procedure: The inorganic phosphate is reacted to form a phosphomolybdic acid complex. The concentration of this deep blue complex is determined by spectrophotometry at 820 nm, which is proportional to the original this compound concentration [3].
    • Performance: This method was reported to have a detection limit of approximately 0.05 ppm for a 50 gm sample and was successfully applied to a variety of crops and soil [3].

Troubleshooting & FAQs

Based on the analytical method, here are some potential issues and solutions.

  • Q1: What can cause high background interference in the spectrophotometric measurement?

    • A: Incomplete clean-up is the most likely cause. Ensure the cation-exchange resin is properly conditioned and that the washing steps are thorough. The method relies heavily on the column to separate this compound from other phosphorus-containing compounds [3].
  • Q2: The recovery of this compound from the sample is low. What could be the reason?

    • A: Losses can occur during multiple steps:
      • Incomplete Elution: Verify the composition and volume of the elution buffer.
      • Chemical Degradation: this compound, like other organophosphates, can be susceptible to hydrolysis. Ensure that solvents are anhydrous and that the timeline for analysis is minimized [2].
      • Oxidation Inefficiency: The wet oxidation step must be complete to convert all organically bound phosphorus. Check that the oxidation reagents are fresh and the reaction conditions are optimal [3].
  • Q3: What are the primary safety considerations when working with this compound?

    • A: this compound is an acetylcholinesterase inhibitor [1]. Personal protective equipment (PPE) including gloves and a lab coat should be worn. Work should be conducted in a fume hood to avoid inhalation or exposure. Given its status, treatment for organophosphate poisoning (e.g., with atropine) should be understood, though specific medical guidance for this compound was not found in the results [4].

Important Limitations and Future Work

It is crucial to note that the data and methods presented are historical. This compound is considered an obsolete insecticide and is not approved under current EU regulations [1]. The analytical method described is not a modern stability-indicating method and may not be suitable for detecting specific degradation products.

For contemporary research, I suggest:

  • Developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for higher specificity and sensitivity.
  • Conducting forced degradation studies (under stress conditions like heat, light, and pH) to establish a true stability-indicating profile and identify major degradation products.

References

The Analytical Method Transfer Process

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Transfer is a documented process that qualifies a receiving laboratory (RU) to use a test procedure that originated in another laboratory (TU). The goal is to ensure the RU has the procedural knowledge and ability to perform the analytical procedure as intended [1].

The following flowchart illustrates the typical workflow for a successful transfer, from initiation through to the final report.

AMT_Workflow Analytical Method Transfer Workflow Start Method Transfer Initiated by TU PreReadiness Pre-Transfer Activities TU sends Initiation Form & Transfer Package Start->PreReadiness RUEvaluation RU Evaluation Assess readiness (staff, equipment, systems) PreReadiness->RUEvaluation Decision1 RU Ready? RUEvaluation->Decision1 ProtocolDev Develop & Approve Method Transfer Protocol Decision1->ProtocolDev Yes FailurePlan Investigate & Execute Contingency Plan Decision1->FailurePlan No Execute Execute Protocol Comparative testing at TU and RU ProtocolDev->Execute DataEval Data Compilation & Evaluation vs. Acceptance Criteria Execute->DataEval Decision2 Acceptance Criteria Met? DataEval->Decision2 Report Prepare & Approve Final Transfer Report Decision2->Report Yes Decision2->FailurePlan No Success Method Transfer Successful Report->Success FailurePlan->RUEvaluation Re-evaluate readiness

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a Method Transfer Protocol? The protocol is a pre-approved document that defines the entire transfer exercise. It must contain, at a minimum, the objective, scope, experimental design, predefined acceptance criteria for all tests, and details on how to handle deviations [1]. It ensures the transfer is conducted in a controlled, documented manner.

Q2: When can a Method Transfer be waived? A transfer waiver may be justified if the RU has substantial prior experience with highly similar procedures and equipment, or if the method is non-specialized (e.g., pH, Loss on Drying). The waiver must be scientifically justified and documented in a formal certificate approved by stakeholders from both the TU and RU [2].

Q3: What are the common approaches to Method Transfer? According to USP <1224>, there are four primary approaches [1]:

  • Comparative Testing: The most common approach, where both the TU and RU analyze a predetermined number of samples from the same lots and results are compared against acceptance criteria.
  • Co-validation between Laboratories: The RU is involved as part of the validation team, providing reproducibility data.
  • Validation at the RU: The RU performs a complete or partial validation of the method.
  • Transfer Waiver: As described in Q2, where the formal transfer is omitted based on justification.

Troubleshooting Common Experimental Issues

Issue 1: Failure to Meet System Suitability Criteria

  • Potential Causes: Degraded reference standards, improperly prepared mobile phase, aged or incompatible HPLC/GC columns, or equipment malfunctions.
  • Solution: First, verify the quality and preparation of all standards and reagents. Confirm that the column specification (make, model, lot) exactly matches what is stipulated in the method. Ensure all equipment has current calibration and qualification status [1]. System suitability must be achieved before proceeding with transfer testing.

Issue 2: High Variation in Replicate Analysis (Poor Precision)

  • Potential Causes: Inconsistent sample preparation technique, analyst training gaps, or uncontrolled environmental conditions (e.g., temperature for light-sensitive samples).
  • Solution: Ensure all analysts at the RU have received hands-on, method-specific training from the TU [1]. Standardize sample preparation steps (e.g., sonication time, shaking speed). Review the method validation report to understand expected variability.

Issue 3: Observed Bias or Recovery Issues

  • Potential Causes: Matrix effects, incorrect standard curve calibration, or instrument calibration drift.
  • Solution: For complex matrices like biological samples (e.g., chicken meat in a pesticide method), the sample preparation technique is critical. A modified QuEChERS method is often used for multi-pesticide analysis to manage matrix effects and ensure satisfactory recovery [3]. Verify the calibration curve and instrument performance using a second source standard if possible.

Example Protocol & Acceptance Criteria

The following table outlines the standard acceptance criteria for an assay method transfer using a collaborative/testing approach. These criteria are dependent on the analyte concentration in the matrix [2].

Parameter Analyte Concentration 10-100% Analyte Concentration 1-10% Analyte Concentration <1%
System Suitability Complies with STP* Complies with STP* Complies with STP*
Precision (RSD of 6 replicates at RU) NMT* 2.0% NMT 3.0% NMT 5.0%
Inter-lab Comparison (Overall RSD, N=12) NMT 2.0% NMT 5.0% NMT 15.0%

*STP: Standard Testing Procedure; NMT: Not More Than

Experimental Design for a Comparative Testing Approach:

  • Samples: A minimum of one batch is required for an Active Pharmaceutical Ingredient (API) or a single-strength drug product. For products with multiple strengths, the lowest and highest strengths should be tested [1]. Note: Use experimental batches or expired samples to avoid compliance issues with commercial product [1].
  • Analysis: The RU analyzes the samples in six replicates. The TU may analyze a subset for comparison.
  • Data Comparison: The results from the RU are evaluated against the predefined acceptance criteria in the protocol (e.g., those in the table above) [2].

References

Menazon Analytical Methods Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the analytical methods for Menazon identified in the search results. Please note that specific, detailed robustness testing data for this compound is not available in the current literature.

Method Type Key Details Reported Use/Context Information on Robustness Testing
Spectrophotometry [1] Detection via phosphovanadomolybdate complex (430 nm) or molybdophosphate complex (820 nm). Analysis in formulations (e.g., "Saphicol") and residue testing in food crops [1]. Not specified or available in the search results.
Electroanalytical Methods [2] Polarographic techniques. Study of this compound and its hydrolysis products [2]. Not specified or available in the search results.
Cation-Exchange & Wet Oxidation [1] Sample clean-up via cation-exchange resin, wet oxidation to inorganic phosphate. Primary method for residue analysis in various crops and soil [1]. Not specified or available in the search results.

A Framework for Robustness Testing

Since direct data on this compound is limited, the following guidance adapts general principles of analytical method validation, using a relevant example from pharmaceutical analysis (Metolazone) to illustrate a rigorous approach [3].

1. What is robustness testing? Robustness is a measure of an analytical method's reliability when small, deliberate changes are made to its operational parameters. It demonstrates that the method is suitable for its intended use under normal, expected variations in a laboratory environment.

2. Which parameters should be tested? You should evaluate the impact of changes in critical method variables. For chromatographic methods, this typically includes [3]:

  • Mobile Phase Composition: Ratio of organic solvents or pH of aqueous buffers (e.g., ± 2% absolute change).
  • Flow Rate: (e.g., ± 0.1 mL/min).
  • Column Temperature: (e.g., ± 2°C).
  • Detection Wavelength: (e.g., ± 2 nm).
  • Different Columns: From different batches or manufacturers.

3. How is a robustness test designed and evaluated? A robust design, such as the Plackett-Burman design, is highly efficient for screening the most influential parameters [3]. In this approach:

  • You systematically vary several parameters at once in a predefined pattern.
  • The effect of each parameter variation is quantified on System Suitability criteria, such as:
    • Theoretical Plates: A measure of column efficiency.
    • Tailing Factor: A measure of peak symmetry.
    • Resolution: The ability to separate analytes from each other and from any degradation products.

The workflow below illustrates the systematic process for designing and executing a robustness study.

robustness_workflow start Define Robustness Test p1 Identify Critical Parameters (e.g., pH, Flow Rate, Temperature) start->p1 p2 Select Experimental Design (e.g., Plackett-Burman) p1->p2 p3 Execute Experiments with deliberate variations p2->p3 p4 Measure System Suitability (Resolution, Tailing, Plate Count) p3->p4 p5 Analyze Data Determine acceptable parameter ranges p4->p5 decision Method Robust? p5->decision end_yes Method Validated decision->end_yes Yes end_no Refine Method Protocol decision->end_no No

Frequently Asked Questions

Q1: Our this compound method's resolution decreased with a new batch of solvent. Does this indicate a robustness issue? Yes, this is a classic symptom. The method is likely sensitive to the quality or specific grade of the solvent. As part of your robustness testing, you should define the acceptable specifications for your solvents (e.g., HPLC grade) and potentially include a system suitability test that must be passed before any sample analysis.

Q2: We use an older spectrophotometric method for this compound. How can we apply modern robustness concepts? The principles are the same. You should test the impact of small changes in parameters like:

  • Reagent Concentration: The concentration of the developing agents (e.g., molybdate).
  • Reaction Time & Temperature: The time and temperature used for the color development reaction.
  • Different Spectrophotometers: Using the same method on different instruments within your lab.

Q3: No robustness data is available for our established this compound method. What should we do? Begin by retrospectively reviewing your historical data for variations in results. Then, conduct a prospective robustness study following the workflow above. Documenting this provides objective evidence of your method's reliability and is a cornerstone of good scientific and regulatory practice.

Key Takeaways for Your Technical Center

  • Available Methods are Limited: Current scientific literature lacks detailed, robustness-tested protocols for this compound.
  • Adapt General Principles: You can build a robust analytical method by systematically testing critical parameters, using designs like Plackett-Burman.
  • Focus on System Suitability: Establish clear, quantitative limits for system suitability parameters to ensure your method performs consistently in every run.

References

Menazon vs other organophosphates toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Property Comparison

The table below summarizes the available data on Menazon and other organophosphates. Please note that many data points for this compound, especially regarding its ecotoxicological and environmental fate, are not available (NA), which highlights its status as a historically used compound that is less studied today [1].

Property This compound Malathion Chlorpyrifos Diazinon (DZN) Fenthion
Mammalian Acute Oral LD₅₀ (mg/kg) 890 (rat) [1] Considered low relative to other OPs [2] NA Estimated 25g (human) [3] NA
Mammalian Dermal LD₅₀ (mg/kg) >200 (rat) [1] NA NA NA NA
Avian Acute LD₅₀ (mg/kg) 487 [1] NA NA NA NA
Water Solubility (mg/L) 240 (moderate) [1] NA NA NA NA
Octanol-Water Partition Coeff. (Log P) 1.2 (low) [1] NA NA NA NA
Primary Metabolic Pathway NA Oxidation, Hydrolysis [2] Oxidation, Hydrolysis [3] Oxidation, Hydrolysis, Demethylation [3] NA
IRAC MoA Classification 1B (AChE inhibitor) [1] 1B (AChE inhibitor) 1B (AChE inhibitor) 1B (AChE inhibitor) 1B (AChE inhibitor)
Status Obsolete [1] In use [2] In use (restricted in some areas) In use In use [4]

Mechanisms of Toxicity and Experimental Insights

Organophosphate (OP) insecticides share a primary mechanism of toxicity, but their effects can vary significantly due to differences in chemical structure and metabolism.

Primary Mechanism: Acetylcholinesterase Inhibition
  • Shared Mechanism: All OPs, including this compound, are classified as acetylcholinesterase (AChE) inhibitors [1]. They inactivate the AChE enzyme by phosphorylating a serine residue in its active site, leading to an accumulation of acetylcholine in cholinergic synapses [5] [6]. This results in hyperstimulation of muscarinic and nicotinic receptors, causing a "cholinergic crisis" [6].
  • Experimental Evidence: The standard protocol to confirm this mechanism involves measuring AChE activity in tissues like brain, liver, and blood. For example, a study on malathion demonstrated a significant reduction in brain AChE activity, which was mitigated by potential treatments like thymoquinone [2].
Non-Cholinergic Mechanisms and Oxidative Stress
  • Oxidative Stress: An alternative pathway for OP toxicity involves the induction of oxidative stress. OPs can lead to the production of reactive oxygen species (ROS), which cause lipid peroxidation, protein oxidation, and DNA damage [2] [3].
  • MAPK Signaling Pathway: The generated oxidative stress can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a critical role in determining cell survival or apoptosis [3]. The relationship between OP exposure, oxidative stress, and MAPK pathway activation can be visualized as follows:

OP_toxicity_pathway cluster_ROS Oxidative Stress Effects cluster_MAPK MAPK Subfamilies cluster_out Cellular Outcomes OP_Exposure OP_Exposure Oxidative_Stress Oxidative_Stress OP_Exposure->Oxidative_Stress Induces MAPK_Pathway MAPK_Pathway Oxidative_Stress->MAPK_Pathway Activates Lipid_Peroxidation Lipid_Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein_Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA_Damage Oxidative_Stress->DNA_Damage Cellular_Outcomes Cellular_Outcomes MAPK_Pathway->Cellular_Outcomes Modulates ERK ERK MAPK_Pathway->ERK JNK JNK MAPK_Pathway->JNK p38 p38 MAPK_Pathway->p38 Apoptosis Apoptosis Cellular_Outcomes->Apoptosis Inflammation Inflammation Cellular_Outcomes->Inflammation Cell_Survival Cell_Survival Cellular_Outcomes->Cell_Survival

Diagram 1: Non-cholinergic toxicity pathways of organophosphates.

  • Experimental Protocol for Oxidative Stress: A typical methodology involves exposing animal models (e.g., rats) or cell cultures to a range of OP concentrations. Tissues or cells are then homogenized, and supernatants are analyzed for:
    • Lipid Peroxidation: Measured by the formation of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay [2].
    • Antioxidant Enzymes: The activity of key enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) is measured spectrophotometrically [2].
    • Protein Carbonyl Content: A marker for protein oxidation, assessed using dinitrophenylhydrazine (DNPH) [3].
Differences in Human Toxicity
  • Variability Among OPs: It is a common misconception that all OPs have the same clinical toxicity. A prospective cohort study on human self-poisoning cases showed that chlorpyrifos, dimethoate, and fenthion have important differences in their clinical course and fatality rates, despite receiving identical treatment [4]. For instance, dimethoate poisoning was particularly severe.
  • Implication for Research: This finding is critical for researchers, as it indicates that toxicity data from one OP cannot be automatically extrapolated to others. The common WHO classification based on rat oral LD₅₀ did not accurately predict human toxicity, suggesting a need for compound-specific investigation [4].

Key Experimental Models in OP Research

The table below outlines common experimental models and readouts used to study the toxic effects of organophosphates.

Experimental Focus In Vivo Model (e.g., Rat) In Vitro Model Key Measurements & Readouts

| Acute Cholinergic Toxicity | Administration of OP compound (e.g., soman, paraoxon) via injection or gavage [5] [6]. | Primary neuronal cultures or brain slices treated with OP [5]. | • AChE activity in brain/blood • Severity of seizures & status epilepticus • Survival rate [5] [6] | | Oxidative Stress & Apoptosis | Repeated low-level or single high-dose exposure over days/weeks [2]. | Cell lines (e.g., neuronal, hepatic) exposed to OP or its metabolites [3]. | • Lipid peroxidation (MDA level) • Antioxidant enzyme activity (SOD, CAT) • Apoptosis markers (caspase-3) [2] [3] | | Therapeutic Intervention | Pre- or post-treatment with antidotes (atropine, pralidoxime) or potential protectants (antioxidants) [2] [7]. | Co-treatment of cells with OP and therapeutic candidate [2]. | • AChE reactivation • Reduction in oxidative stress markers • Improvement in cellular viability [2] |

Summary and Research Considerations

This compound is a systemic organophosphate insecticide with an acute oral toxicity (LD₅₀ 890 mg/kg in rats) that is moderate compared to other OPs [1]. Its primary mechanism of action is AChE inhibition, a trait it shares with all other OPs discussed [1]. However, a critical finding for researchers is that OPs are not a homogeneous group in terms of their human toxicity or likely their underlying non-cholinergic mechanisms [4] [3].

When designing studies, it is crucial to:

  • Select Appropriate Compounds: Do not use this compound or other obsolete OPs as a general surrogate for all OPs. Choose compounds relevant to current use or your specific research question.
  • Investigate Multiple Mechanisms: Look beyond AChE inhibition. Experimental designs should include endpoints for oxidative stress (e.g., MDA, antioxidant enzymes), neuroinflammation, and MAPK pathway activation to fully characterize a compound's toxicity profile [2] [3].
  • Acknowledge Data Gaps: The lack of extensive modern data on this compound, particularly regarding chronic low-dose exposure and environmental fate, is a significant limitation and an area where further research could be focused, if relevant.

References

Historical Analytical Methods for Menazon

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed analytical protocols for Menazon date back to the 1970s. The following table summarizes the methods found for both formulation and residue analysis [1].

Aspect Formulation Analysis (for "Saphicol", 40% this compound) Residue Analysis (in Food Crops)
Extraction Aqueous dioxan [1] Methanol [1]
Clean-up / Separation Cation-exchange resin column (this compound retained, eluted with methanolic ammonium acetate) [1] Cation-exchange resin column (eluted with buffer, further purified by chloroform extraction) [1]
Analysis & Detection Wet oxidation to orthophosphoric acid, determined as phosphovanadomolybdate complex by differential spectrophotometry at 430 nm [1] Wet oxidation to inorganic phosphate, determined as molybdophosphate complex at 820 nm [1]
Reported Recovery Not specified for formulations Good recovery from brussels sprouts, potatoes, sugar beets, apples, etc. [1]
Detection Limit Not specified ~0.05 ppm (on a 50g sample) [1]

Modern Analytical Context for Obsolete Pesticides

While direct data on modern this compound analysis is lacking, current research on other obsolete or restricted organophosphates provides a context for how such compounds are analyzed today. The methods below are not specific to this compound but represent the current technological standard you inquired about.

The following table compares a modern research method for similar pesticides with the historical approach for this compound.

Characteristic Historical Method for this compound (1973) Modern HPLC-DAD Method for Anticholinesterase Pesticides (2022)
Analytical Technique Spectrophotometry (colorimetric) [1] High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) [2]
Separation Principle Cation-exchange chromatography [1] Reversed-phase chromatography [2]
Detection Principle Color reaction of phosphorus [1] UV-Vis spectrum and retention time [2]
Sample Matrices Validated Food crops, soil [1] Stomach contents, liver, vitreous humor, blood [2]
Linear Range Not specified 25–500 μg/mL [2]

| Advantages | - Accessible instrumentation | - High selectivity and specificity

  • Multi-analyte identification
  • Reliable, fast, cost-effective vs. LC-MS [2] |
Detailed Modern Experimental Protocol (Illustrative)

The following workflow and protocol detail the modern HPLC-DAD method, which could be adapted for the analysis of this compound and its potential metabolites [2].

A Sample Collection B Extraction (QuEChERS-inspired) A->B Biological matrices C Centrifugation B->C ACN + salts D Supernatant Collection C->D E HPLC-DAD Analysis D->E Injection F Data Analysis & Validation E->F Spectra & Calibration

  • Sample Preparation: The method uses a QuEChERS-inspired extraction. The biological sample (e.g., stomach content, liver) is mixed with acetonitrile to precipitate proteins. Salts are added for partitioning, and the mixture is vigorously shaken then centrifuged. The supernatant (acetonitrile layer) containing the analytes is directly used for analysis [2].
  • Instrumentation - HPLC-DAD:
    • Separation: Achieved using a C18 reversed-phase chromatographic column.
    • Detection: A Diode Array Detector (DAD) captures the UV-Vis spectrum of each compound as it elutes, allowing for identification by matching against a reference spectrum library [2].
  • Method Validation:
    • Linearity: The method demonstrated a correlation coefficient (r²) > 0.99 across a range of 25–500 μg/mL for all tested matrices [2].
    • Precision and Accuracy: Determined by the coefficient of variation (CV) and relative standard deviation, which were reported to be less than 15% for low, medium, and high-quality controls [2].
    • Recovery: The recovery of analytes using this method ranged from 31% to 71% [2].

Suggestions for Further Research

Given the lack of direct comparative data, here are suggestions for how you might proceed:

  • Explore Broader Literature: Search for analytical methods used for other obsolete organophosphates with similar chemical structures (e.g., other compounds listed in [2] and [3]). This can provide a reasonable proxy for this compound.
  • Focus on Metabolites and Transformation Products: Modern environmental toxicology emphasizes the risks of transformation products [3]. Researching analytical methods for the breakdown products of this compound could be a more fruitful and relevant avenue.
  • Consult Historical Archives: A deeper dive into older analytical chemistry journals or archived regulatory documents from the 1970s-1990s might yield more method details.

References

HPLC vs GC: A General Comparison for Pesticide Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the general characteristics of HPLC and GC methods based on the studies found. This can guide expectations for Menazon method development.

Aspect HPLC (High-Performance Liquid Chromatography) GC (Gas Chromatography)
General Principle Separation of compounds dissolved in a liquid mobile phase using a solid stationary phase [1]. Separation of vaporized compounds using a gaseous mobile phase and a column stationary phase [2].
Ideal For Thermally unstable, non-volatile, or polar compounds [3] [4]. Volatile, thermally stable, and non-polar compounds [2].
Sample Preparation Can be simpler; often involves dissolution, filtration, or solid-phase extraction (SPE) [3] [4]. May require complex derivatization to increase volatility and thermal stability [3].
Common Detectors Diode Array Detector (DAD) [5] [3] [4], Mass Spectrometry (MS) [6] [7]. Flame Ionization Detector (FID) [5], Mass Spectrometry (MS) [2] [6] [7].
Key Advantage for Pesticides Can often analyze compounds directly without derivatization [3]. Excellent separation efficiency and sensitivity for amenable compounds [2].

A study on the herbicide bentazon (which, like this compound, is a polar pesticide) concluded that HPLC is favored over GC because bentazon is thermally unstable and would require a derivatization step for GC analysis, making HPLC a more straightforward choice [3].

Experimental Workflows for Method Development

While specific protocols for this compound were not found, the following workflows from the search results illustrate how methods are developed and validated for compound analysis using these techniques. You can adapt these frameworks for this compound.

HPLC-DAD Method Development Workflow (e.g., for Pharmaceutical Analysis) [1] The process often follows a structured path from initial setup to full validation, as illustrated below:

Start Start Method Development Step1 Step 1: Select HPLC Method & Initial Conditions (e.g., C18 column, mobile phase) Start->Step1 Step2 Step 2: Establish Initial Conditions (Optimize solvent strength for retention) Step1->Step2 Step3 Step 3: Optimize Selectivity (Adjust mobile phase, pH, temperature) Step2->Step3 Step4 Step 4: Optimize System Parameters (Column dimensions, flow rate) Step3->Step4 Step5 Step 5: Method Validation Step4->Step5

Sample Preparation Workflow (e.g., for Pesticides in Complex Matrices) [4] [6] For complex samples like biological tissues or food products, a robust sample preparation step is crucial. The QuEChERS method is widely used.

Start Start Sample Preparation Step1 Extract Sample with Solvent (e.g., Acetonitrile) Start->Step1 Step2 Liquid-Liquid Partitioning with Salts (e.g., MgSO₄, NaCl) Step1->Step2 Step3 Clean-up Extract using d-SPE (e.g., PSA sorbent) Step2->Step3 Step4 Centrifuge and Filter Step3->Step4 Analysis Analyze by HPLC or GC Step4->Analysis

Key Decision Factors for Your Research

Based on the evidence, here are the critical factors to consider when choosing a technique for this compound:

  • Check for Existing Methods: Before developing a new method, thoroughly search the literature. Regulatory bodies like the EPA may have established protocols for this compound [3].
  • Consider Compound Properties: If this compound is thermally unstable or has low volatility (as suggested by its classification as an organophosphate), HPLC is likely the more suitable starting point [3] [4].
  • Define Method Objectives: The choice of detector (e.g., DAD, MS/MS) depends on your required sensitivity and specificity. MS/MS detectors provide superior confirmation of compound identity and are excellent for multi-residue analysis [6] [7].
  • Plan for Validation: Any developed method must be rigorously validated. Parameters like linearity, accuracy, precision, and recovery are essential to demonstrate the method's reliability, especially for regulatory or forensic purposes [4] [1].

References

Understanding Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring the generated data are accurate, reproducible, and reliable [1] [2]. For a method to be "stability-indicating," it must be able to accurately measure the active ingredient (e.g., Menazon) while also separating it and quantifying its degradation products and process impurities [1].

The table below outlines the core parameters required for validating an analytical method, drawing from International Council for Harmonisation (ICH) and other regulatory guidelines [1] [2].

Validation Parameter Definition & Purpose Typical Methodology & Acceptance Criteria
Specificity/Selectivity Ability to measure the analyte accurately in the presence of other components (impurities, degradants, matrix) [1]. Use forced degradation studies (heat, light, pH) and analyze placebo. Assess via baseline separation of peaks and peak purity tests (e.g., PDA or MS) [1].
Accuracy Closeness of test results to the true value [1]. Spike known amounts of this compound into a sample matrix (e.g., placebo, crop material). Recovery of 80-120% for assay, with wider ranges for low-level impurities, is typical [1].
Precision Degree of scatter in results under normal operating conditions. Includes repeatability and intermediate precision [1]. Repeatability: Multiple injections of a homogeneous sample (RSD < 2.0% for assay). Intermediate Precision: Same procedure, different days/analysts/instruments [1].
Linearity Ability to obtain test results proportional to the analyte concentration [1]. Analyze minimum of 5 concentrations. Correlation coefficient (r²) typically >0.99 [1].
Range Interval between upper and lower concentration levels with suitable precision, accuracy, and linearity [1]. Derived from linearity studies; must cover the intended use (e.g., 80-120% of test concentration for assay) [1].
Limit of Detection (LOD) Lowest amount of analyte that can be detected. Signal-to-noise ratio of 3:1 is a common approach [3].
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy. Signal-to-noise ratio of 10:1. Precision (RSD) and accuracy should be demonstrated at this level [3].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, pH, flow rate) [2]. Not a strict validation parameter per ICH, but tested to ensure method reliability.

A Proposed Workflow for this compound Method Validation

While a modern method for this compound was not found, a 1973 technical report describes a foundational analytical approach involving extraction, cation-exchange cleanup, and spectrophotometric detection [4]. Today, this would be replaced by more advanced techniques like Reversed-Phase High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), which is the industry standard for stability-indicating methods [1] [3].

The following diagram illustrates the logical workflow for developing and validating a this compound method, integrating the parameters from the table above.

menazon_validation_workflow Start Start: Method Development A Define Analytical Goal (e.g., Assay in Formulation) Start->A B Develop Chromatographic Method (Column, Mobile Phase, Detection) A->B C Conduct Forced Degradation Studies (Stress with heat, light, pH) B->C D Evaluate Specificity (Check for interference from impurities and degradants) C->D E Validation Phase D->E F Establish Working Range & Demonstrate Linearity E->F G Assess Accuracy (Spike/Recovery Experiments) E->G H Verify Precision (Repeatability & Intermediate Precision) E->H I Determine LOD/LOQ E->I J Document in Validation Protocol & Report F->J G->J H->J I->J

For a quantitative method like an HPLC assay for this compound, the experimental workflow can be visualized as follows:

experimental_workflow Start Start Experiment S1 1. Preparation of Solutions: - this compound Standard Stock - Spiked Samples (Accuracy) - QC Samples (Precision) Start->S1 S2 2. Chromatographic Analysis: - Inject replicates of each solution - Monitor system suitability (e.g., retention time, peak shape) S1->S2 S3 3. Data Collection: - Record peak areas/heights - Calculate concentrations - Assess recovery (%) and RSD (%) S2->S3 S4 4. Data Analysis & Reporting: - Plot calibration curve (Linearity) - Compile results for all parameters - Compare against pre-set criteria S3->S4

How to Proceed with a this compound-Specific Protocol

Since a complete protocol is not available in the public domain, here is a practical path forward:

  • Consult Official Methods: The most reliable starting point is to check the most recent editions of the CIPAC (Collaborative International Pesticides Analytical Council) Handbook or the AOAC International Official Methods of Analysis. These sources often contain collaboratively studied, validated methods for established pesticides like this compound.
  • Adapt a General Workflow: Using the general framework above, you can design a specific protocol.
    • Sample Preparation: Based on the historical method [4], you might extract this compound from crop samples with methanol and use a solid-phase extraction (SPE) cleanup step instead of a cation-exchange column for better reproducibility.
    • Instrumentation: A modern HPLC-DAD or LC-MS method would be appropriate. A C18 column with a water/acetonitrile or water/methanol mobile phase (likely with a buffer) is a standard starting point for method development.
    • Reference Standards: You will need a certified this compound standard to prepare calibration solutions and spiked samples for accuracy studies. If available, impurity standards should also be sourced.

References

Menazon recovery comparison different matrices

Author: Smolecule Technical Support Team. Date: February 2026

Menazon Recovery and Analytical Methods

The table below summarizes the analytical method for this compound as described in a 1973 technical report [1]. It is important to note that this method is historical and may not reflect current best practices.

Aspect Description from 1973 Technical Report
Application Used to control aphids on fruit and vegetable crops via soil, seed, or foliar treatment [1].
Reported Acute Oral LD50 1950 mg/kg for female rats [1].
Sample Matrices Brussels sprouts, potatoes, sugar beets, beet foliage, apples, broad beans, cabbage, strawberries, lettuce, black currants, gooseberries, carrots, Kaffier corn, tobacco, soil [1].
Extraction Method Extraction from food crops with methanol [1].
Cleanup & Separation Use of a cation-exchange resin column. This compound is retained on the column and then eluted with a buffer solution, followed by further purification via extraction into chloroform [1].
Detection & Quantification Wet oxidation of this compound to inorganic phosphate, which is then determined as a molybdophosphate complex measured at 820 nm [1].
Detection Limit Approximately 0.05 ppm on a 50 gm sample [1].
Recovery Data The report states that recovery data for this compound added to various crops are listed, but the specific recovery percentages or a comparison across matrices are not provided in the available excerpt [1].

Modern Context and Methodological Considerations

While direct comparative data for this compound is scarce, modern analytical techniques and validation standards provide a crucial framework for understanding how such recovery studies should be conducted today.

  • Modern Analytical Techniques: Current methods for pesticides often use High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Diode Array Detector (DAD) or Mass Spectrometry (MS). These are considered more reliable, faster, and more precise than the historical spectrophotometric method [2]. For instance, a 2022 study validating an HPLC-DAD method for anticholinesterase pesticides (a class that includes this compound) achieved a linearity of 25–500 μg/mL and analyte recovery ranging from 31% to 71% in various biological matrices (stomach contents, liver, vitreous humor, blood) [2].
  • Importance of Recovery Adjustment: Scientific literature emphasizes that adjusting measured concentrations based on matrix-specific recovery is critical for accurate data. Not accounting for variability in recovery can mask a true change, misidentify a change, or assign an incorrect direction of change in concentration [3]. This highlights why recovery comparisons across matrices are a fundamental part of method validation.
  • Standard Validation Parameters: A proper method validation today, as followed in forensic and environmental analysis, must include assessment of linearity, precision, accuracy, selectivity, and recovery to be deemed reliable for generating comparable data [2].

Experimental Workflow for Residue Analysis

The following diagram outlines the general experimental workflow for pesticide residue analysis, based on the historical method for this compound and common principles in the field [1].

G Start Sample (Crop/Soil) A Extraction (Methanol) Start->A B Cleanup (Cation-Exchange Column) A->B C Elution & Purification (Buffer, Chloroform) B->C D Wet Oxidation (to Inorganic Phosphate) C->D E Complex Formation (Phosphovanadomolybdate) D->E F Spectrophotometric Detection at 820 nm E->F End Quantification F->End

References

Menazon's Known Specificity

Author: Smolecule Technical Support Team. Date: February 2026

Menazon is an organophosphate pesticide known for its specific action against aphids. According to a 1973 technical report, it was considered harmless to most other insect species and aphid predators, which indicates a high degree of biological selectivity [1].

The toxicological data from that report is summarized below:

Parameter Value
Target Pest Aphids
Application Crops Fruit, vegetables (e.g., brussels sprouts, apples, strawberries)
Application Methods Soil treatment, seed treatment, foliar application
Acute Oral LD50 (female rats) 1950 mg/kg
Acute Dermal LD50 >2000 mg/kg
Specificity Note Harmless to most other insect species and aphid predators [1]

Analytical Method for Detection and Quantification

While not a "specificity test" in the biological sense, accurate chemical analysis is crucial for validating the presence and concentration of this compound in various samples. A 2022 study developed and validated a reliable High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) method for forensic detection of anticholinesterase pesticides, including this compound [2].

The following diagram outlines the general workflow of this analytical protocol:

G Start Sample Collection (Stomach contents, liver, etc.) Extraction QuEChERS-inspired Extraction Start->Extraction Analysis HPLC-DAD Analysis Extraction->Analysis Identification Analyte Identification & Quantitation Analysis->Identification Validation Method Validation Validation->Extraction Ensures Validation->Analysis Ensures Validation->Identification Ensures

The method was rigorously validated for parameters including [2]:

  • Linearity: Range of 25–500 μg/mL with correlation coefficients (r²) > 0.99.
  • Precision and Accuracy: Coefficient of variation (CV) and relative standard deviation were less than 15%.
  • Recovery: Analyte recovery ranged from 31% to 71%.
  • Selectivity: The method could distinguish this compound from other common pesticides and matrix interferences.

References

Framework for Linearity Range Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core parameters for designing a linearity evaluation study, based on general LC-MS method validation principles [1].

Parameter Recommendation & Purpose Application Example
Calibration Type Matrix-matched standards preferred to account for matrix effects on ionization [1]. Prepare standards in blank matrix extract (e.g., tomato homogenate for pesticide analysis) [1].
Number of Concentration Levels Minimum of 6, but ~10 levels recommended to adequately define the range and for robust statistical analysis [1]. -
Concentration Range Must encompass lowest (5%) to highest (120%) expected analyte release in samples [1] [2]. A range from 5% to 120% of the nominal target concentration [2].
Measurement Protocol Analysis order should be randomized to account for instrument drift; each level measured in at least 2 replicates [1]. -

Protocols for Statistical Evaluation

After collecting data, linearity of the calibration curve is evaluated. The general workflow and statistical methods are summarized in the following diagram and table.

Start Collect Experimental Data Visual Visual Evaluation & Residuals Plot Start->Visual Statistical Statistical Linearity Tests Visual->Statistical LackOfFit Lack-of-Fit Test Statistical->LackOfFit Mandel Mandel's Fitting Test Statistical->Mandel Decision Assess Model Fit LackOfFit->Decision Mandel->Decision Linear Use Linear Model Decision->Linear Pass NonLinear Investigate or Use Non-Linear Model Decision->NonLinear Fail

Test Purpose & Calculation Interpretation

| Lack-of-Fit Test [1] | Compares deviation from linear model (MSSLOF) to inherent random error (MSSerror). Fcalculated = MSSLOF / MSSerror | If Fcalculated > Ftabulated, the linear model is not adequate. | | Mandel's Fitting Test [1] | Compares the goodness-of-fit of a linear model (Sy1) vs. a non-linear model like a parabola (Sy2). Fcalculated = S²y2 / S²y1 | If Fcalculated > Ftabulated, the non-linear model provides a significantly better fit. | | Equivalence Testing [3] | Uses a two one-sided tests (TOST) approach to evaluate if the bias from using a linear model is within pre-specified, acceptable limits. | A closed-form solution that makes testing easier to implement. |

References

Menazon precision and accuracy assessment

Author: Smolecule Technical Support Team. Date: February 2026

Menazon Basic Properties and Status

The following table summarizes key information about this compound, which is crucial for understanding its context.

Property Value
Chemical Name S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate [1]
CAS Registry Number 78-57-9 [1]
Molecular Weight 281.30 g/mol [1]
Mode of Action Acetylcholinesterase inhibitor [1]
Current Regulatory Status (USA & EU) Not approved [1]
WHO Classification Obsolete (O) [1]

Model Protocol for Precision & Accuracy Assessment

While specific data on this compound's precision and accuracy is scarce, the following methodology from a recent forensic toxicology study details the validation of an HPLC-DAD method for quantifying anticholinesterase pesticides (the class to which this compound belongs) in biological matrices. This provides a clear standard for how such an assessment is performed [2].

The experimental workflow for this protocol can be visualized as follows:

G start Start: Method Validation for Pesticides step1 Establish Linearity (Range: 25–500 μg/mL) Correlation Coefficient (r²) > 0.99 start->step1 step2 Assess Precision Calculate Coefficient of Variation (CV) CV < 15% for LQC, MQC, HQC step1->step2 step3 Determine Accuracy Calculate Relative Standard Deviation RSD < 15% for LQC, MQC, HQC step2->step3 step4 Measure Recovery Range of Analytes: 31% to 71% step3->step4 step5 Evaluate Selectivity No significant interfering peaks from xenobiotics or matrix step4->step5 end End: Validated Analytical Method step5->end

Detailed Experimental Methodology
  • Analytical Technique: The method uses High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This technique is recognized as reliable, fast, simplistic, and cost-effective for the identification and quantitation of target analytes [2].
  • Sample Matrices: The protocol was validated using complex biological samples, including stomach contents, liver, vitreous humor, and blood from multiple animal species. This demonstrates its applicability to real-world forensic cases [2].
  • Key Validation Parameters & Quantitative Data: The method's performance was rigorously evaluated, yielding the following quantitative results [2]:
Analytical Parameter Result / Criterion Description
Linearity 25–500 μg/mL The concentration range over which the method provides accurate measurements.
Correlation Coefficient (r²) > 0.99 Indicates a strong linear relationship between concentration and detector response.
Precision (CV) < 15% Measures the repeatability of the analysis (low variation between repeated measurements of the same sample).
Accuracy (RSD) < 15% Measures how close the measured value is to the true value.
Recovery of Analytes 31% to 71% Indicates the efficiency of extracting the analyte from the complex biological matrix.
Selectivity No significant interfering peaks Confirms that the method specifically detects the target pesticides without interference from other matrix components.

Insights for Contemporary Research

Although this compound itself is obsolete, the principles of its action and analysis remain relevant.

  • Structural Uniqueness: this compound incorporates a triazine moiety in its structure, which may confer different biological activity and selectivity compared to other organophosphates [1]. This uniqueness would be a key factor in any modern analytical study comparing it to alternatives.
  • Focus on Current Compounds: Contemporary research on pesticide analysis and safety increasingly focuses on the hazards of all ingredients in pesticide formulations, including so-called "inert" ingredients and adjuvants, some of which have been found to pose significant health risks such as endocrine disruption [3]. This represents a broader scope for modern toxicological assessment.

References

Menazon collaborative study results

Author: Smolecule Technical Support Team. Date: February 2026

Menazon at a Glance

The following table consolidates the available information on this compound's properties and status, which may serve as a baseline for historical comparison with contemporary alternatives.

Property Description
Chemical Name S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate [1]
CAS Registry Number 78-57-9 [1]
Molecular Formula C₆H₁₂N₅O₂PS₂ [1]
Molecular Weight 281.3 g/mol [1]
Historical Use Systemic aphicide for crops like sugar beets, potatoes, and fruit trees [1]
Mode of Action Acetylcholinesterase (AChE) inhibitor [1]
Water Solubility 240 mg/L at 20 °C [1]
Current Regulatory Status (USA & EU) Not approved [1]
WHO Classification Obsolete [1]

Experimental Context and Modern Research Directions

While direct data on this compound is limited, current scientific literature on organophosphorus pesticides (OPs) provides insight into modern evaluation protocols that you can apply when assessing contemporary alternatives.

  • Toxicity Assessment Models: Recent research employs machine learning models (e.g., Random Forest) to predict the toxicity and regulatory level (banned, restricted, unrestricted) of OPs based on their molecular structure. This approach helps prioritize compounds for further testing [2].
  • Focus on Transformation Products: Modern environmental risk assessments require evaluating not just the parent pesticide, but also its environmental transformation products. Tools like EAWAG-BBD software can predict these products, and toxicity prediction software like ADMETlab can assess their potential hazards, as some may be more toxic or persistent than the original compound [2].
  • Mechanistic Toxicity Studies: For neurotoxic OPs, a common experimental focus is on their inhibition of acetylcholinesterase (AChE), leading to acetylcholine accumulation and impaired nerve function [2]. This is a key pathway to investigate for any modern alternatives. The diagram below illustrates this general mechanism.

G P Organophosphate Pesticide (e.g., this compound) AChE Acetylcholinesterase (AChE) Enzyme P->AChE Inhibits ACh Acetylcholine (ACh) Break ACh Breakdown (inactive metabolites) ACh->Break Normal Process Imp Impaired Nerve Transmission ACh->Imp Accumulates due to AChE Inhibition

How to Proceed with Your Comparison Guide

Given the lack of current data on this compound, here are suggestions for developing your guide:

  • Shift Focus to Modern Replacements: Consider pivoting your guide to compare currently registered systemic insecticides that have replaced obsolete OPs like this compound. This information will be more relevant and accessible for your audience.
  • Consult Contemporary Databases: Search recent scientific literature and regulatory databases (e.g., from the U.S. EPA or European Food Safety Authority) for the latest comparative studies and dossiers on modern pesticides.
  • Emphasize Key Modern Metrics: When building your comparison tables, focus on data your audience cares about, such as specificity to target pests, toxicity to non-target organisms (like bees), environmental half-life in soil and water, and the toxicity of breakdown products.

References

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Color/Form

COLORLESS CRYSTALS

XLogP3

0.5

Odor

LITTLE OR NO ODOR

Melting Point

165.0 °C
FP: 164-166 °C

UNII

3UO0XR34L1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

9.75e-07 mmHg
9.75X10-7 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

78-57-9

Wikipedia

Menazon

Methods of Manufacturing

IT MAY BE MADE BY REACTION OF (A) 2,4-DIAMINO-6-CHLOROMETHYL-1,3,5-TRIAZINE WITH SODIUM O,O-DIMETHYL PHOSPHORODITHIOATE; (B) BIGUANIDE WITH ETHYL (DIMETHOXYPHOSPHINOTHIOYLTHIO)ACETATE.
Prepn: Calderbank et al, Ger pat 1,118,789 corresp to US pat 3,169,964 (1961, 1965 both to ICI)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Menazon (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
IT IS COMPATIBLE WITH ALL BUT STRONGLY ALKALINE PESTICIDES, BUT MAY BE DECOMP BY REACTIVE SURFACES OF SOME 'INERT' FILLERS. ...USED MAINLY FOR TUBER & SEED TREATMENT FOR PROTECTION OF SEEDLINGS; FOR FOLIAGE APPLICATION; AS SOIL DRENCH & ROOT DIP. IT IS NON- PHYTOTOXIC. ... IT IS TOXIC TO BEES & SHOULD NOT BE APPLIED @ FLOWERING STAGE.
SAYFOS 70 DP WP (70% ACTIVE COMPONENT). ...@ 1 LB/TON OF POTATOES BEFORE PLANTING, ALSO FOR SMOOTH SKINNED SEEDS, EG BEANS. SAYFOS 4 (4 LB/IMPERIAL GAL). FOLIAGE SPRAY @ 4 OZ/ACRE FOR GENERAL APPLICATIONS. SAYFOS SEED DRESSING FOR SUGAR BEET @ 5% WT/WT ON NATURAL SEED OR 2.5% ON PROCESSED SEED.
SYSTEMIC APHICIDE ACTS ALSO AS...STOMACH & CONTACT POISON. USED ON MANY CROPS INCL SUGAR BEET, POTATOES, COLE CROPS, FIELD BEANS, & TOBACCO; WOOLY APHID ON APPLE.
For more General Manufacturing Information (Complete) data for MENAZON (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

...MEASURE DIFFERENTIAL EXTINCTION @ 430 NM OF VANADOMOLYBDATE COMPLEX AFTER WET OXIDATION; RESIDUES MAY BE DETERMINED BY MICRO-PHOSPHORUS METHOD AFTER CLEAN UP BY PAPER CHROMATOGRAPHY.
DETERMINATION OF ORGANOPHOSPHATE INSECTICIDES BY ESTIMATION OF CHOLINESTERASE ACTIVITY BY PH-METER.
POLAROGRAPHIC DETERMINATION OF SAYPHOS IN WATER.
THIN-LAYER CHROMATOGRAPHY.
The possibility of applying agar diffusion method for the detection of organophosphorus pesticides in cadaveric material as a preliminary test in forensic chemical analysis is demonstrated.

Storage Conditions

Rooms used for storage only should be soundly constructed & fitted with secure locks. Floors should be kept clear & pesticides clearly identified. If repacking is carried out in storage rooms, adequate light should be available; floors should be impervious & sound ... . /Pesticides/
Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/
Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

.../MENAZON/ CAN CAUSE PARALYTIC EFFECTS IN ATROPINIZED HENS...EFFECTS OCCUR WITHIN 24 HR OF EXPOSURE & HENS RECOVER IN ABOUT A MONTH.
Some phenothiazines may antagonize & some may potentiate the toxic anticholinesterase effects of ... /organophosphorus insecticides/. /Organophosphate cholinesterase inhibitors/
In long term therapy, adrenocorticoids antagonize the antiglaucoma effects of anticholinesterases (incr ocular pressure). ... Anticholinergics antagonize the miotic (antiglaucoma) & other muscarinic effects of anticholinesterases on the autonomic & central nervous systems. Tricyclic antidepressants (anticholinergic effects) antagonize the antiglaucoma (miotic) effects of anticholinesterases in glaucoma. ... Antihistamines with anticholinergic effects antagonize the miotic (antiglaucoma) & CNS effects of anticholinesterases. Anticholinesterases potentiate tranquilizing & behavioral changes induced by antihistamines. The actions of anticholinesterase agents on autonomic effector cells, & to some extent those on CNS, are antagonized by atropine, an antidote of choice. Barbiturates are potentiated by anticholinesterases. ... Dexpanthenol potentiates the effects of anticholinesterases. Fluorophosphate insecticides potentiate the effects of other anticholinesterases. /Anticholinesterases/
BARBITURATES ARE POTENTIATED BY ANTICHOLINESTERASES. ALTHOUGH BARBITURATES MAY BE USED CAUTIOUSLY IN TREATING CONVULSIONS, EXTREME CARE IS ESSENTIAL IN HANDLING POISONINGS DUE TO ANTICHOLINESTERASES, PARTICULARLY ORGANOPHOSPHORUS PESTICIDES. ECHOTHIOPHATE, A CHOLINESTERASE INHIBITOR USED AS MIOTIC, POTENTIATES OTHER SUCH INHIBITORS ... USED FOR OTHER PURPOSES (ADDITIVE EFFECTS) OR POSSIBLY SYNERGISTIC. THOSE EXPOSED TO ORGANOPHOSPHATE INSECTICIDES MUST TAKE STRICT PRECAUTIONS. ... ORGANOPHOSPHORUS INSECTICIDES: ADDITIVE ANTICHOLINESTERASE EFFECTS. HAZARDOUS. PATIENTS ON ANTICHOLINESTERASES (EVEN TOPICAL, SUCH AS EYE DROPS) SHOULD AVOID AREAS WHERE ORGANOPHOSPHORUS INSECTICIDES ... RECENTLY ... USED. /ANTICHOLINESTERASE/
ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/

Stability Shelf Life

SOLID IS STABLE @ TEMP UP TO 50 °C

Dates

Last modified: 08-15-2023

Facultative oviparity in a viviparous skink ( Saiphos equalis)

Melanie K Laird, Michael B Thompson, Camilla M Whittington
PMID: 30940025   DOI: 10.1098/rsbl.2018.0827

Abstract

Facultative changes in parity mode (oviparity to viviparity and vice versa) are rare in vertebrates, yet offer fascinating opportunities to investigate the role of reproductive lability in parity mode evolution. Here, we report apparent facultative oviparity by a viviparous female of the bimodally reproductive skink Saiphos equalis-the first report of different parity modes within a vertebrate clutch. Eggs oviposited facultatively possess shell characteristics of both viviparous and oviparous S. equalis, demonstrating that egg coverings for viviparous embryos are produced by the same machinery as those for oviparous individuals. Since selection may act in either direction when viviparity has evolved recently, squamate reproductive lability may confer a selective advantage. We suggest that facultative oviparity is a viable reproductive strategy for S. equalis and that squamate reproductive lability is more evolutionarily significant than previously acknowledged.


[Spectrophotometric analysis of sayphos, phosalone and phthalophos in study of the liver]

L T Ikramov, A Iu Tashpulatov, T Mirkhaĭtov
PMID: 7404621   DOI:

Abstract




[Metabolism and the dynamics of the urinary excretion of Sayfos in rabbits]

N Izmirova, I Benchev
PMID: 1236007   DOI:

Abstract

The splitting of Sayphos into metabolites inhibiting indoxyl acetate esterase activity is investigated. Also the dynamics of Sayphos excretion in the urine is studied. It is established that in the urine of unpoisoned rabbits, normally a compound with Rf 0.79 is contained, inhibiting indoxyl acetate esterase activity. Sayphos and metabolite I with Rf 0.08 are demonstrable both in the blood and urine at 2 hours after peroral introduction of the poison. Within 24 hours no traces of the pesticide and metabolite I are discovered in the blood, and in the urine--within 96 hours since the beginning of the experiment. Most of the indoxyl acetate esterase activity inhibitors (Sayphos and metabolite I), excreted via urine (mean 95%), are emitted up to the 24th hour inclusive.


[Determination of the minimal times for safe work following the Sayfos spraying of tobacco]

N Izmirova, I Benchev, F Kaloianova, S Kostova, R Angelova
PMID: 1236008   DOI:

Abstract

The semidisintegration period of Sayphos over tobacco leaves is determined--2.5 days at angular coefficient of the disintegration straight line K=0.12 1 ppm/ 1 mg/kg concentration of Sayphos over tobacco leaves is considered as harmless and accordingly safe for work. A table for minimal terms of safe work computation is also suggested. Because of the slow Sayphos decomposition in soil, the preparation should be employed but once--after the planting of tobacco.


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